Author: BenchChem Technical Support Team. Date: March 2026
Title: Unveiling (±)-Gerberin Aglycone: Discovery, Biosynthetic Origin, and Analytical Workflows
Executive Overview
(±)-Gerberin aglycone, chemically identified as 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one , is a highly specialized polyketide derivative primarily discovered in the ornamental plant Gerbera hybrida (Asteraceae). While the plant stores this compound as a stable glucoside known as gerberin, the aglycone serves as a potent, inducible phytoalexin. Upon pathogenic attack, enzymatic cleavage releases the aglycone, which exhibits significant antimicrobial activity against devastating agricultural pathogens. This technical guide provides an in-depth analysis of the molecule's evolutionary origin, its complex biosynthetic pathway, and the rigorous analytical methodologies required for its extraction and structural elucidation.
Evolutionary Origin and Biological Significance
The discovery of gerberin and its aglycone is deeply tied to the evolutionary arms race between plants and fungal pathogens. Research into Gerbera hybrida revealed that the plant possesses a unique secondary metabolism driven by Type III polyketide synthases (PKSs). The aglycone form is classified as a phytoalexin—a defense compound synthesized or activated specifically in response to infection by pathogens such as Botrytis cinerea and powdery mildew [1][1].
Unlike phytoanticipins, which are preformed defensive compounds, the aglycone is not detectable in healthy tissues; it is rapidly released from its glucoside precursor when cellular damage occurs [2][2]. This compartmentalized defense strategy prevents autotoxicity while ensuring a rapid localized response to fungal ingress.
The Biosynthetic Pathway: A Mechanistic Deep Dive
The biosynthesis of (±)-gerberin aglycone represents a fascinating divergence from standard flavonoid pathways. It relies on the coordinated action of a specific Type III PKS and subsequent tailoring reductases.
Chain Initiation and Elongation: The pathway is initiated by Gerbera 2-pyrone synthase 1 (G2PS1) [3][3]. Unlike chalcone synthase, which performs three condensation reactions, G2PS1 catalyzes only two decarboxylative condensations between an acetyl-CoA starter unit and two malonyl-CoA extender units, forming a linear triketide intermediate.
Pre-Lactonization Reduction: Historically, it was believed that G2PS1 produced triacetolactone (TAL), which was subsequently reduced. However, updated in vivo and in vitro studies demonstrate that polyketide reductases (PKRs), specifically GRED1 and GRED2, reduce the proximal keto domain of the linear CoA-bound intermediate before lactonization occurs [4][4].
Ring Closure and Storage: Following reduction, spontaneous or enzymatically assisted lactonization yields the 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one core (the aglycone). To prevent toxicity to the plant's own cells, a glycosyltransferase rapidly attaches a glucose moiety, converting the aglycone into the stable, water-soluble storage form, gerberin.
Biosynthetic pathway of (±)-gerberin aglycone via G2PS1 and polyketide reductases.
Analytical Discovery and Structural Elucidation
The identification of gerberin aglycone in complex plant matrices requires high-resolution mass spectrometry (HRMS) due to the presence of isobaric interferences. Recent chemometric studies utilizing Liquid Chromatography-Quadrupole-Orbitrap (LC-Q-Orbitrap) MS have successfully mapped these metabolites [5][5].
During full-scan mode analysis, intact gerberin is detected as a proton adduct. Upon targeted MS² fragmentation, the loss of the hexose moiety (162 Da) yields a distinct base peak corresponding to the aglycone.
Quantitative Data Summary
The following table summarizes the critical HRMS parameters used to distinguish the storage glucoside from the bioactive aglycone.
Compound
Molecular Formula (Proton Adduct)
Precursor Ion [M+H]⁺ (m/z)
Target MS² Base Peak (m/z)
Biological Classification
Gerberin
C₁₂H₁₉O₈⁺
291.1075
129.0546
Phytoanticipin (Storage)
(±)-Gerberin Aglycone
C₆H₉O₃⁺
129.0546
N/A
Phytoalexin (Active Defense)
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Gerberin and its Aglycone.
Step-by-Step Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction, detection, and enzymatic validation of gerberin aglycone.
Protocol 1: Extraction and Targeted LC-MS² Discovery
Objective: To isolate and structurally confirm the aglycone form from complex plant matrices.
Tissue Homogenization and Extraction: Pulverize 500 mg of flash-frozen Gerbera hybrida leaf tissue in liquid nitrogen. Extract with 5 mL of Methanol/Water (80:20, v/v).
Acid Hydrolysis: Transfer 1 mL of the extract to a glass vial, add 0.1 mL of 1M HCl, and incubate at 80°C for 60 minutes. Neutralize with 0.1 mL of 1M NaOH.
Causality: Endogenous gerberin is highly stable. Mild acid hydrolysis cleaves the O-glycosidic bond, simulating the plant's stress-induced enzymatic cleavage to release the free aglycone for direct detection.
LC-Q-Orbitrap MS Analysis: Inject the sample onto a C18 reversed-phase column. Operate the Orbitrap in full-scan mode at a resolution of 70,000.
Causality: A resolution of 70,000 ensures mass accuracy within 5 ppm, which is critical for distinguishing the m/z 129.0546 aglycone peak from background isobaric noise.
Target MS² Fragmentation: Isolate the precursor ion at m/z 291.1075 (intact gerberin) and apply collision-induced dissociation (CID).
Causality: Fragmentation forces the neutral loss of the hexose sugar (162 Da). The appearance of the m/z 129.0546 base peak serves as definitive structural confirmation of the aglycone core.
LC-MS/MS workflow for the extraction and detection of gerberin aglycone.
Protocol 2: In Vitro Biosynthetic Reconstitution
Objective: To validate the enzymatic origin of the aglycone via Type III PKS and PKR activity.
Recombinant Expression: Clone the G2PS1 and GRED1 genes into expression vectors and express them heterologously in Escherichia coli or transiently in Nicotiana benthamiana. Purify the recombinant proteins using Ni-NTA affinity chromatography.
Causality: Heterologous expression isolates the target pathway from the endogenous metabolic network of Gerbera, preventing cross-reactivity with other plant enzymes.
Substrate Incubation: In a 100 µL reaction buffer (pH 7.0), combine 10 µg of purified G2PS1, 100 µM Acetyl-CoA, and 200 µM Malonyl-CoA.
Causality: Acetyl-CoA serves as the starter unit, while Malonyl-CoA provides the two extender units necessary to build the triketide backbone.
Enzymatic Reduction: Add 10 µg of purified GRED1 and 500 µM NADPH to the reaction mixture. Incubate at 30°C for 30 minutes.
Causality: NADPH is the essential electron donor. Adding the reductase allows the reduction of the proximal keto domain before spontaneous lactonization occurs, preventing the formation of the unreduced triacetolactone (TAL) artifact and successfully yielding the true (±)-gerberin aglycone.
References
Polyketide Derivatives in the Resistance of Gerbera hybrida to Powdery Mildew. Frontiers in Plant Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVgtHcd4f03E5v6msX5s5Uz3jA36IeQlID-AQxU-zk1iCW8ZFpQ_0j58YBrtBOCbijQeufVuQANckgAdHTbnBXzzxMNqVWxLZgHxjBbaYNmcCyv0OpEFXXwgZM_jUaz278Su8NCeR_L9zV3-zoTMxsuEmIRFPd--LmHanqiopS30H3D30yRANyc7Sg_itdLPLiny4=]
Updated in vivo and in vitro biosynthetic pathways to gerberin and parasorboside. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkCnpUsbL5Uo7AgMperFBiodt-Rrx6aKNqkyoaKhzegeUqt8R-UbPWt15bJqYT0p6_EUIY644WsfxfW9Ls3s_61lkeECQT2p-QAF2TxWRJK_6HcvwrxBt5pLD2mI9nSkZNKJpNXDJRRwI08V5UMnJx9Bo5s5kqRWcBUuiYC3TJHBIxuV9Cb0kRS-jcbp-dSP1UNvufqXM4JBnaVIlFBR3FcddEFUcyVneeHM2_jV2wvbMXecegk8ODbzRTjjdri5MyCw==]
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Large pesticide multiresidue screening method by liquid chromatography-Orbitrap mass spectrometry in full scan mode applied to fruit and vegetables. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpVb3TZth23DuFoBinfS0LFr0avvs6pL10QiuH2lE_pS8QMjv7iJLxsBBLI3s1pMmXXRQZoaHQSCBxrLYPEphUzOb7J0sxRhoGI_zWRUi7FZn9Chd9gZtbbUaNlxppEjuUEWY_ThjDBY9rjDBha2fIB_sc3uJ9NqMhOnyMcvFPEz8SPBKSlpc9OhwZeeqhynXwWslG90vvsmgDcKCFLwySVxmnzqUx2sRn8mnGlKF3XOmlJsfn6zCO81aPbuCL87iHzu9fNDrREnyTP_NMzSHkc2P_qG3DjLOVfXLo-7AUkhcdfJg7JEUdjuziUfhyqRiG7ahMWXlKLRQ8h19tdBjFhg==]
Structural Elucidation of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 33177-29-6): A Comprehensive Analytical Guide
Introduction 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 33177-29-6), also known as dihydrotriacetic acid lactone (DHTAL) or (±)-gerberin aglycone, is a highly versatile enol-lactone utilized extensively in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 33177-29-6), also known as dihydrotriacetic acid lactone (DHTAL) or (±)-gerberin aglycone, is a highly versatile enol-lactone utilized extensively in medicinal chemistry and organic synthesis1[1]. With a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol , this compound serves as a critical synthon for the development of antimicrobial agents, insecticidal heterolignans, and novel azo dyes 2[2].
The structural elucidation of this compound presents specific analytical challenges. The molecule features a chiral center at the C6 position and exhibits dynamic keto-enol tautomerism 3[3]. To unambiguously assign its structure, researchers must employ a rigorous, multi-modal analytical strategy.
Analytical Strategy & Workflow
The characterization of CAS 33177-29-6 relies on a self-validating system of orthogonal spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) establishes the exact atomic composition, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups, and Nuclear Magnetic Resonance (NMR) provides precise spatial connectivity. If the 2D NMR correlations do not perfectly map to the HRMS-derived formula, the proposed structure is rejected.
Workflow for the structural elucidation of CAS 33177-29-6.
Methodological Framework: A Self-Validating Protocol
To ensure absolute trustworthiness in the structural assignment, the following step-by-step workflow must be executed.
Step 1: Sample Preparation and Chromatographic Purification
Solubilization: Dissolve 50 mg of crude CAS 33177-29-6 in 1.0 mL of HPLC-grade Methanol/Water (1:1, v/v). Causality: This solvent mixture ensures complete dissolution of the polar enol-lactone while maintaining compatibility with the mobile phase.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause column backpressure.
HPLC Resolution: Inject 20 µL onto a reversed-phase C18 column (4.6 x 300 mm, 5 µm). Elute using a gradient of Milli-Q water and methanol. Causality: Reversed-phase chromatography effectively separates the target lactone from potential ring-opened byproducts (e.g., hexanoic acid derivatives).
Recovery: Collect the major peak (monitored at 254 nm due to the conjugated enone system) and lyophilize to yield a high-purity white powder.
Step 2: Nuclear Magnetic Resonance (NMR) Acquisition
Sample Preparation: Dissolve 10 mg of the purified powder in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Causality: The choice of CDCl₃ over highly polar solvents like DMSO-d₆ is deliberate; non-polar solvents preserve the intramolecular hydrogen bonding of the enol form, stabilizing the tautomeric equilibrium and preventing signal broadening caused by rapid proton exchange 4[4].
1D NMR: Acquire ¹H NMR (500 MHz, 64 scans) and ¹³C NMR (125 MHz, 1024 scans). Causality: The high number of scans for ¹³C compensates for the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C2 and C4).
2D NMR: Execute DQF-COSY, HSQC, and HMBC pulse sequences. Causality: HMBC is critical for proving the lactone ring closure, specifically the correlation between the C6 methine proton and the C2 carbonyl carbon.
Step 3: High-Resolution Mass Spectrometry (HRMS)
Dilution: Prepare a 1 µg/mL solution in LC-MS grade methanol.
Ionization: Inject directly into an ESI-QTOF mass spectrometer operating in negative ion mode. Causality: The enolic hydroxyl group (pKa ~ 5-6) readily deprotonates, making negative ion mode significantly more sensitive than positive ion mode for this specific scaffold.
Mass Analysis: Acquire full-scan MS data (m/z 50-500) and calculate the mass error (must be < 5 ppm).
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of CAS 33177-29-6 is characterized by four distinct proton environments. The methyl group at C6 appears as a doublet due to coupling with the adjacent C6 methine proton. The C5 methylene protons typically appear as a complex multiplet due to diastereotopic splitting induced by the adjacent chiral center at C6. The vinylic proton at C3 is a sharp singlet in the pure enol form, confirming the position of the double bond 4[4].
Table 1: Representative ¹H and ¹³C NMR Signal Assignments (CDCl₃, 500 MHz)
Position
Functional Group
¹H Chemical Shift (ppm), Multiplicity, J (Hz)
¹³C Chemical Shift (ppm)
2
C=O (Lactone)
-
~170.0
3
CH (Vinylic)
5.10 (s, 1H)
~89.5
4
C-OH (Enol)
-
~165.0
5
CH₂
2.40 - 2.60 (m, 2H)
~33.0
6
CH
4.55 - 4.65 (m, 1H)
~75.0
6-CH₃
CH₃
1.45 (d, J = 6.3 Hz, 3H)
~20.5
4-OH
OH
10.50 (br s, 1H)
-
Mass Spectrometry and Infrared Spectroscopy
HRMS and FT-IR serve as the foundational pillars that validate the NMR connectivity map. The exact mass confirms the absence of unexpected heteroatoms, while the IR spectrum definitively proves the existence of the enol-lactone system rather than a diketone tautomer.
Table 2: HRMS and FT-IR Spectroscopic Data Summary
Technique
Parameter
Observed Value
Assignment / Significance
HRMS (ESI-)
[M-H]⁻
m/z 127.0395
Confirms molecular formula C₆H₈O₃ (Exact mass: 128.0473)
FT-IR
O-H stretch
~3200 - 3400 cm⁻¹
Enolic hydroxyl group (broadened by H-bonding)
FT-IR
C=O stretch
~1680 - 1710 cm⁻¹
Conjugated lactone carbonyl
FT-IR
C=C stretch
~1620 cm⁻¹
Endocyclic double bond of the enol system
Stereochemical Determination
The C6 position of 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one contains a chiral center, meaning the compound can exist as (R)- or (S)-enantiomers, or as a racemate ((±)-gerberin aglycone) 3[3]. Standard NMR and MS cannot differentiate these enantiomers.
To resolve the absolute configuration, chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based stationary phase (e.g., Chiralcel OD-H) is required. The causality here is fundamental: the chiral stationary phase creates transient diastereomeric complexes with the enantiomers, resulting in differential retention times. Alternatively, crystallization followed by single-crystal X-ray diffraction can unambiguously assign the 3D spatial arrangement, provided the crystal lattice yields sufficient diffraction data.
Conclusion
The structural elucidation of CAS 33177-29-6 demands a highly controlled, multi-disciplinary approach. By integrating HRMS for exact mass determination, FT-IR for functional group identification, and 1D/2D NMR for spatial connectivity, researchers can confidently map the enol-lactone scaffold. This self-validating analytical system ensures that subsequent drug development or synthetic applications utilizing this synthon are built upon an unimpeachable structural foundation.
An In-Depth Technical Guide to 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one: Synthesis, Properties, and Biological Significance
Abstract 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C₆H₈O₃, this lactone serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C₆H₈O₃, this lactone serves as a versatile precursor for the development of novel bioactive molecules and has demonstrated intrinsic biological activities, including antimicrobial and antioxidant properties.[1] This technical guide provides a comprehensive review of DHHMP, designed for researchers, scientists, and drug development professionals. We will explore its primary synthetic routes, with a focus on the catalytic partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone, detailing the critical parameters that govern reaction selectivity. Furthermore, this guide consolidates the compound's physicochemical and spectroscopic data, examines its known biological functions and mechanisms, and discusses its broader applications in the agricultural and pharmaceutical sectors. By synthesizing technical data with mechanistic insights, this document aims to serve as an authoritative resource for the scientific community engaged in the exploration and application of pyran-2-one scaffolds.
Introduction and Chemical Identity
Nomenclature and Physicochemical Properties
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, also known as (±)-Gerberin aglycone, is a key chemical entity registered under CAS Number 33177-29-6.[1][2] It belongs to the δ-lactone class of organic compounds. Its fundamental properties are summarized below.
The DHHMP scaffold is a highly valuable building block in organic synthesis.[1] Its polyfunctional nature, featuring a lactone, a hydroxyl group, and a chiral center, allows for diverse chemical modifications. This versatility has been exploited in the synthesis of complex molecules, including spiroheterocycles and insecticidal heterolignans.[3] In medicinal chemistry, DHHMP serves as a precursor for novel bioactive molecules, with research highlighting its use in creating azo dyes that exhibit significant antioxidant and radical-scaffolding activities.[1] The broader class of 5,6-dihydro-2H-pyran-2-ones is recognized for a wide spectrum of pharmacological activities, including antitumor, antifungal, anti-inflammatory, and antiviral properties, making this structural motif a fertile ground for drug discovery.[4][5][6]
The most well-documented and efficient method for synthesizing DHHMP is the selective partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP).[2] This reaction requires careful control of conditions to prevent over-reduction to undesired byproducts.
Causality of Experimental Design:
The choice of a palladium-based catalyst, specifically 5 wt% Pd supported on niobium pentoxide (Nb₂O₅), is strategic. Palladium is a well-established catalyst for hydrogenation reactions. The niobia support can influence catalyst dispersion and surface properties, which in turn affects selectivity. The goal is to reduce the endocyclic double bond of the pyrone ring without affecting the carbonyl group or the 4-hydroxy group, and without proceeding to fully saturate the ring.
Caption: Synthetic workflow for DHHMP via partial hydrogenation.
Experimental Protocol: Synthesis of DHHMP
The following protocol is adapted from literature describing the partial hydrogenation of HMP.[2]
Reactor Preparation: Charge a 50 mL high-pressure batch reactor (e.g., Parr Instruments) with 5 wt% Pd/Nb₂O₅ catalyst and 4-hydroxy-6-methyl-2-pyrone (HMP). A mass ratio of catalyst to HMP of 1:1.7 is recommended.[2]
Solvent Addition: Add 1-butanol as the solvent. This solvent has been shown to provide the highest selectivity (up to 92%) for the desired product, DHHMP.[2]
System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by purges with hydrogen gas to ensure an inert atmosphere is replaced by the reactant gas.
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired partial pressure. Heat the reactor to the target temperature while stirring.
Monitoring and Termination: Monitor the reaction progress by sampling and analyzing aliquots (e.g., via GC-MS). Once optimal conversion to DHHMP is achieved, stop the reaction by cooling the reactor to room temperature and venting the hydrogen gas.
Work-up and Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude product can be purified using techniques such as column chromatography or recrystallization to yield pure DHHMP.
Optimization of Reaction Conditions
The selectivity of the hydrogenation is highly sensitive to the reaction parameters. The choice of conditions represents a trade-off between reaction rate and selectivity, aiming to maximize the yield of DHHMP while minimizing the formation of the over-hydrogenated byproducts 4-hydroxy-6-methyl-tetrahydropyran-2-one (4-HMTHP) and δ-hexalactone (HL).[2]
Parameter
Effect on Reaction
Rationale
Temperature
Increased temperature leads to higher product degradation.[2]
Higher thermal energy can promote side reactions and decomposition of the desired lactone.
H₂ Pressure
Higher pressures promote further hydrogenation to byproducts.[2]
Increased concentration of H₂ at the catalyst surface drives the reaction towards full saturation of the pyran ring.
Solvent
Affects product selectivity. 1-Butanol yields the highest selectivity (92%).[2]
The solvent can influence the solubility of reactants and the interaction of the substrate with the catalyst surface, thereby altering the reaction pathway.
Biological Activities and Applications
DHHMP and its structural class exhibit a wide range of biological activities, making them attractive for development in multiple fields.
Caption: Key application areas for the DHHMP scaffold.
Antimicrobial and Antifungal Activity
DHHMP has shown significant promise as a potential scaffold for the development of new antibiotics.[1] The proposed mechanism of its antibacterial action involves the disruption of the bacterial cell membrane, which leads to cell lysis and death.[1] The broader class of 5,6-dihydro-2H-pyran-2-ones has demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains.[4][5][6] This makes the DHHMP core an attractive starting point for synthetic modifications to optimize potency and spectrum of activity.
Antioxidant Properties
The chemical structure of DHHMP lends itself to antioxidant activity. It has been shown to effectively scavenge free radicals and inhibit oxidative stress.[1] This property is attributed to the electron-rich nature of the enol-lactone system. This intrinsic activity has been leveraged by using DHHMP as a precursor to synthesize novel azo dyes, which themselves exhibit excellent radical scavenging capabilities.[1]
Agricultural Applications
Beyond medicine, derivatives of DHHMP have demonstrated efficacy as both insecticides and fungicides.[1] The 5,6-dihydropyran-2-one core is present in certain natural products with known insecticidal properties.[4] The ability to readily synthesize and modify the DHHMP scaffold allows for the creation of compound libraries that can be screened for potent and selective agrochemical agents.
Future Directions and Research Opportunities
While the foundational chemistry and primary biological activities of DHHMP are established, several avenues for future research remain open.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the pyranone ring is warranted to develop more potent and selective analogs for antimicrobial, antioxidant, and antitumor applications.
Mechanistic Elucidation: For its antimicrobial activity, identifying the specific molecular targets within the bacterial cell membrane would provide a deeper understanding and facilitate rational drug design. Similarly, for potential antitumor analogs, identifying the specific kinases or other cellular targets beyond CDK2 is a critical next step.[4]
Chiral Synthesis and Evaluation: DHHMP possesses a chiral center at the C6 position. The synthesis and biological evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in pharmacological activity.
Exploration of New Therapeutic Areas: Given the diverse activities of the parent scaffold, DHHMP derivatives should be screened against a wider range of therapeutic targets, including viral polymerases, inflammatory pathway enzymes, and parasitic targets.[6]
Conclusion
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a compelling heterocyclic compound with a well-defined synthetic pathway and a promising profile of biological activities. Its utility as a versatile chemical building block, combined with its intrinsic antimicrobial and antioxidant properties, positions it as a valuable scaffold for researchers in drug discovery and agricultural science.[1] The selective synthesis via partial hydrogenation is a key enabling technology, though it requires precise control over reaction conditions to achieve high yields.[2] Future research focusing on SAR studies and deeper mechanistic investigations will undoubtedly unlock the full potential of this valuable molecule and its derivatives.
The Pyranone Scaffold in Modern Drug Discovery: Structural Dynamics, Synthesis, and Therapeutic Applications
Introduction to the Pyranone Framework As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the pyranone class of compounds as a highly privileged structura...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Pyranone Framework
As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the pyranone class of compounds as a highly privileged structural motif. Pyranones are six-membered oxygenated heterocycles characterized by a conjugated diene system and a carbonyl group. They are primarily classified into two isomeric forms: 2-pyranones (
α
-pyrones) and 4-pyranones (
γ
-pyrones) .
The inherent value of the pyranone ring lies in its unique electronic distribution. The conjugation of the carbonyl group with the C=C double bonds imparts both electrophilic properties and profound resonance stabilization. This dual nature allows pyranones to act as versatile building blocks in organic synthesis and as highly specific ligands in biological systems, making them indispensable in the development of anti-viral, anti-cancer, and anti-microbial therapeutics 12.
Mechanistic Causality in Drug Design
The Tipranavir Paradigm: Overcoming HIV-1 Protease Resistance
A critical challenge in antiviral drug development is the rapid mutation of viral targets, which renders traditional transition-state mimetics (peptidomimetics) ineffective. The development of Tipranavir, a non-peptidic 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide, represents a paradigm shift in structure-based drug design.
The causality behind Tipranavir's efficacy against multi-drug resistant HIV strains is rooted in its thermodynamic binding profile. Unlike conventional protease inhibitors, the central 4-hydroxy-2-pyranone moiety of Tipranavir physically replaces the conserved flap water molecule within the HIV-1 protease active site. By doing so, the pyranone scaffold establishes direct, rigid hydrogen bonds with the catalytic Asp25/25' residues 1. This displacement drastically reduces the entropic penalty of binding and creates a highly resilient interaction network that viral mutations struggle to disrupt.
Fig 1: Thermodynamic and structural mechanism of HIV-1 protease inhibition by the 2-pyranone Tipranavir.
4-Pyranones as Metalloenzyme Inhibitors
Conversely, 4-pyranones (such as Kojic acid and Maltol) leverage their
β
-hydroxy-
γ
-pyrone architecture to function as potent bidentate metal chelators. The spatial proximity of the enolic hydroxyl group to the carbonyl oxygen creates an optimal binding pocket for sequestering transition metals (e.g., Cu²⁺, Fe³⁺, Al³⁺). This specific chelation mechanism is the exact causality behind Kojic acid's ability to inhibit tyrosinase—it effectively strips the enzyme of its essential copper cofactor, halting melanogenesis 3. Furthermore, difluoridoborate (BF₂) complexes of 3-acetyl-4-hydroxy-pyranones have recently emerged as a novel class of HIV-1 integrase inhibitors 4.
Quantitative Profiling of Pyranone Derivatives
To facilitate rapid comparison, the following table summarizes the quantitative biological and synthetic metrics of key pyranone derivatives discussed in recent literature:
Compound
Pyranone Class
Primary Target / Utility
Key Quantitative Metric
Clinical / Synthetic Relevance
Tipranavir
2-Pyranone
HIV-1 Protease
Ki
= 25–100 nM
FDA-approved for multi-drug resistant HIV therapy.
3-acetyl-4-hydroxy-pyranone (BF₂ adduct)
4-Pyranone
HIV-1 Integrase
IC50
= 9 μM (3'-processing)
Preclinical lead for viral integration inhibition.
Kojic Acid
4-Pyranone
Tyrosinase
High Metal Affinity (Cu²⁺)
Commercial depigmenting agent & chemical precursor.
Historically, functionalizing the C-3 position of 2-pyranones relied heavily on Morita-Baylis-Hillman (MBH) type reactions. However, MBH reactions are severely constrained by their absolute requirement for highly electron-deficient environments, which limits substrate universality.
To bypass this limitation, modern synthetic workflows employ Iridium-catalyzed asymmetric allylic substitution (AAS)5. The causality of this choice is profound: by utilizing a chiral phosphoramidite ligand complexed with Iridium, the catalyst forms a highly electrophilic
π
-allyl-iridium intermediate. This intermediate undergoes a direct, stereoselective Friedel-Crafts-type nucleophilic attack by the 4-hydroxy-2-pyranone. This pathway entirely eliminates the need for pre-functionalized, electron-withdrawing substrates, yielding products with exceptional enantiomeric excess (>99% ee) and providing a robust platform for creating diverse molecule libraries.
Fig 2: Experimental workflow for the Ir-catalyzed asymmetric allylic substitution of 2-pyranones.
Validated Experimental Protocol: Enantioselective Synthesis of (R)-4-Hydroxy-6-methyl-3-(1-phenylallyl)-2H-pyran-2-one
To ensure scientific integrity, the following protocol details the Ir-catalyzed AAS of 4-hydroxy-6-methyl-2H-pyran-2-one with 1-phenylallyl alcohol. This methodology is designed as a self-validating system , incorporating specific in-process controls and analytical validations to guarantee structural and optical purity 5.
Step 1: Preparation of the Catalytic Complex
Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the Iridium precursor (e.g.,
[Ir(cod)Cl]2
) with a chiral Feringa-type phosphoramidite ligand in anhydrous solvent.
Causality: The argon atmosphere prevents the oxidation of the Ir(I) species, while the pre-mixing allows the self-assembly of the active chiral catalytic complex necessary for stereocontrol.
Step 2: Nucleophilic Allylation
Action: Introduce 4-hydroxy-6-methyl-2H-pyran-2-one and 1-phenylallyl alcohol to the activated catalyst mixture. Stir at the optimized temperature.
Causality: The Ir-catalyst activates the allylic alcohol by forming a
π
-allyl-iridium species. The chiral ligand creates a sterically demanding environment that forces the pyranone nucleophile to attack from a single face, dictating the (R)-configuration of the product.
Step 3: In-Process Monitoring and Quenching
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC). Once the starting materials are consumed, quench the reaction with water and extract with ethyl acetate.
Causality: TLC provides real-time validation of conversion, preventing over-reaction or degradation. Ethyl acetate effectively partitions the organic product away from aqueous metallic residues.
Step 4: Purification via Flash Chromatography
Action: Purify the crude extract using silica gel flash chromatography with a Petroleum Ether/Ethyl Acetate (PE/EA) ratio of 2:1.
Causality: This specific 2:1 polarity ratio ensures the absolute resolution of the enantioenriched pyranone (Yield: ~39.3 mg, 81%) from unreacted starting materials and trace byproducts, preventing false positives during subsequent chiral analysis.
Action: Analyze the purified compound using a CHIRALCEL AD-H column (92:8 hexanes/i-PrOH, 1 mL/min). Confirm the optical rotation (
[α]D25=+121.6
,
c=0.6
, CHCl₃).
Causality: The amylose-based stationary phase combined with a highly non-polar mobile phase forces the enantiomers to interact differentially via hydrogen bonding. The resulting chromatogram (
tr
major = 10.804 min,
tr
minor = 9.739 min) physically separates and integrates the peaks, providing irrefutable, self-validating proof of the 99% enantiomeric excess (ee).
References
Molecular Basis for Drug Resistance in HIV-1 Protease, National Institutes of Health (NIH).
-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update, ResearchGate.
Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one, ACS Publications.
-Pyrone natural products-A privileged compound class provided by nature, ResearchGate.
Synthetic approaches for BF₂-containing adducts of outstanding biological potential. A review, Arabian Journal of Chemistry.
Comprehensive Spectral and Mechanistic Profiling of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 33177-29-6) Executive Summary As the chemical industry pivots toward...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 33177-29-6)
Executive Summary
As the chemical industry pivots toward biorenewable feedstocks, the strategic upgrading of fermentation-derived platforms has become a critical focus. Triacetic acid lactone (TAL) stands out as a bioprivileged molecule, but its successful valorization into high-value commodity chemicals—such as sorbic acid and its salts—relies entirely on the precise chemocatalytic generation of a critical intermediate: 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) [1].
In this technical guide, I will dissect the structural dynamics, spectral signatures, and synthetic workflows associated with DHHMP. By understanding the causality behind its tautomeric behavior and catalytic susceptibility, researchers can optimize downstream processing with high fidelity and avoid costly over-reduction artifacts[2].
Structural Dynamics: The Keto-Enol Equilibrium
DHHMP (Molecular Weight: 128.13 g/mol , Formula: C₆H₈O₃) exists in a delicate tautomeric equilibrium between its keto form (a pyran-2,4-dione derivative) and its enol form (the 4-hydroxy-2-pyrone derivative)[3].
Mechanistic Causality: In polar and protic environments (e.g., water, alcohols, or DMSO), the enol form is overwhelmingly favored. This preference is driven by the stabilization provided by intermolecular hydrogen bonding and the extended thermodynamic conjugation between the endocyclic C=C bond and the lactone C=O bond[3]. This tautomerization dictates not only the molecule's spectral properties but also its reactivity profile during subsequent dehydration steps.
Fig 1. Keto-enol tautomeric equilibrium of DHHMP dictating its reactivity.
Spectral Data & Analytical Characterization
Accurate characterization of DHHMP is non-negotiable for validating chemoselective hydrogenation. The following tables synthesize the definitive spectral markers for the enol tautomer of DHHMP, providing the structural rationale for each signal[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are heavily influenced by the enolic core. The +M (resonance) effect of the C4 hydroxyl group pushes electron density onto the C3 carbon, resulting in a highly shielded olefinic proton[5].
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Structural Rationale / Causality
¹H
1.45
Doublet (J = 6.5 Hz)
3H
C6-CH₃
Coupled to the chiral C6 methine proton.
¹H
2.40 - 2.65
Multiplet (ABX)
2H
C5-CH₂
Diastereotopic protons adjacent to the chiral C6 center and the C4 enol carbon.
¹H
4.60
Multiplet
1H
C6-CH
Highly deshielded by the adjacent electronegative ring oxygen.
¹H
5.15
Singlet
1H
C3-CH
Highly shielded by the electron-donating resonance (+M effect) of the C4-OH group.
¹H
10.5
Broad Singlet
1H
C4-OH
Strongly hydrogen-bonded enolic hydroxyl proton.
Infrared (IR) Spectroscopy
Infrared spectroscopy serves as a rapid, in-line diagnostic tool for reaction monitoring[4].
Wavenumber (cm⁻¹)
Peak Shape/Intensity
Assignment
Mechanistic Significance
~3200 - 2800
Broad, Strong
O-H Stretch
Indicates extensive intermolecular hydrogen bonding of the enol form.
1690 - 1710
Sharp, Strong
C=O Stretch
Conjugated lactone carbonyl. Appears at a lower frequency than a standard ester due to α,β-unsaturation.
1620
Sharp, Medium
C=C Stretch
Enolic double bond (C3=C4). Confirms the presence of the enol tautomer over the keto form.
Mass Spectrometry (EI-MS)
Electron ionization reveals the stability of the lactone ring, with the primary fragmentation pathway driven by thermodynamically favorable decarboxylation[5].
m/z
Ion Type
Relative Abundance
Fragmentation Pathway
128
[M]⁺
High
Molecular ion of the intact DHHMP base compound.
113
[M - CH₃]⁺
Medium
Loss of the C6 methyl group via α-cleavage.
84
[M - CO₂]⁺
Base Peak
Decarboxylation of the lactone ring, a hallmark of 2-pyrone derivatives.
Experimental Workflow: Chemoselective Synthesis of DHHMP
The synthesis of DHHMP via the partial hydrogenation of TAL is a masterclass in chemoselectivity. The objective is to reduce the isolated C5=C6 double bond while leaving the conjugated C3=C4 enolic bond strictly intact[2].
Fig 2. Chemocatalytic upgrading of TAL to Sorbic Acid via the DHHMP intermediate.
This protocol is engineered with an intrinsic feedback loop to prevent over-reduction to 4-hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP)[1],[6].
Step 1: Reactor Preparation & Solvent Selection
Charge a high-pressure Parr reactor with 1.8 wt% TAL in a polar solvent (e.g., H₂O or Ethanol).
Causality: Polar solvents heavily stabilize the enol tautomer. This enolization sterically and electronically protects the C3=C4 bond, directing the hydrogen exclusively to the C5=C6 olefin[2],[3].
Step 2: Catalyst Loading
Add 10 wt% Pd/C catalyst (approx. 0.5 mol% relative to TAL).
Causality: Palladium on carbon provides optimal surface hydrogen coverage for the selective reduction of the less sterically hindered C5=C6 olefin without triggering premature ring-opening[2].
Step 3: Pressurization & Execution
Purge the reactor 3x with N₂, then 3x with H₂. Pressurize to 50 psi H₂ and heat to 323 K (50 °C) under vigorous stirring (800 rpm) to eliminate mass transfer limitations[2].
Step 4: Self-Validating Control (H₂ Uptake)
Monitor hydrogen consumption via a digital mass flow controller.
System Validation: The reaction must be forcefully terminated exactly when 1.0 molar equivalent of H₂ is consumed. Allowing further uptake guarantees the formation of the fully saturated 4-HMTHP byproduct[2],[6].
Step 5: In-Line Spectral Verification & Isolation
Vent the reactor and filter the catalyst through a Celite pad.
System Validation: Run an immediate ATR-FTIR on the crude filtrate. The retention of the sharp C=C stretch at ~1620 cm⁻¹ confirms the survival of the enol bond[4]. Concentrate the filtrate in vacuo to yield DHHMP. Verify absolute purity via the absence of the TAL C5=C6 olefinic proton (~6.0 ppm) in the ¹H NMR spectrum[5].
References
Google Patents. "Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone (US20120116119A1).
National Institutes of Health (PMC). "Sustainable Triacetic Acid Lactone Production from Sugarcane by Fermentation and Crystallization." Available at:[Link]
Office of Scientific and Technical Information (OSTI). "Catalytic Strategy for Conversion of Triacetic Acid Lactone to Potassium Sorbate." Available at: [Link]
Iowa State University Digital Repository. "Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran." Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Partial Hydrogenation of Triacetic Acid Lactone (TAL) to 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Executive Summary
4-Hydroxy-6-methyl-2-pyrone, commonly known as triacetic acid lactone (TAL), is a highly versatile, biologically derived platform chemical 1. The selective partial hydrogenation of TAL yields 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHTAL), a critical intermediate for the downstream synthesis of sorbic acid, 1,3-pentadiene, and complex spiroheterocycles 2. Achieving high chemoselectivity during this reduction is paramount, as unmitigated hydrogenation leads to the over-reduced byproduct 4-hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP) 3.
Mechanistic Rationale & Causality
TAL contains two endocyclic double bonds: C3-C4 and C5-C6. The C3-C4 double bond participates in a highly stable
β
-hydroxy-
α,β
-unsaturated lactone (enol) system, which is heavily conjugated with the C2 carbonyl. In contrast, the C5-C6 double bond exhibits a more isolated olefinic character and is less sterically hindered. Consequently, heterogeneous palladium catalysts preferentially coordinate and reduce the C5-C6 bond.
The Causality of Solvent and Catalyst Selection:
While the C5-C6 bond is kinetically favored for reduction, the choice of solvent and catalyst support strictly dictates the reaction's ultimate selectivity.
Solvent Effects: Protic solvents like methanol facilitate rapid overall hydrogenation but often result in over-reduction to 4-HMTHP if the reaction is not quenched immediately upon reaching 1 molar equivalent of H₂ uptake. Transitioning to a bulkier alcohol, such as 1-butanol, modulates hydrogen solubility and alters the adsorption profile of the pyrone ring on the catalyst surface, significantly suppressing the over-reduction pathway 2.
Catalyst Support (SMSI): Utilizing a reducible oxide support like Nb₂O₅ (Pd/Nb₂O₅) induces Strong Metal-Support Interactions (SMSI). This electronically tunes the Pd active sites to favor the rapid desorption of the partially hydrogenated DHTAL before the C3-C4 enolic bond can undergo further reduction 2.
Reaction pathway for the selective partial hydrogenation of TAL to DHTAL.
Experimental Methodologies
To ensure reproducibility, two self-validating protocols are provided. Protocol A is optimized for maximum selectivity, while Protocol B is optimized for standard preparative batch synthesis using ubiquitous reagents.
Protocol A: High-Selectivity Synthesis (Pd/Nb₂O₅ in 1-Butanol)
This protocol utilizes volumetric H₂ monitoring as an intrinsic self-validation mechanism to prevent over-reduction.
Preparation: Charge a 50 mL Parr batch reactor with 1.8 wt% TAL in 1-butanol. Add 5 wt% Pd/Nb₂O₅ catalyst (mass ratio of catalyst to TAL = 1:1.7).
Purging: Seal the reactor and purge the headspace three times with inert gas (He or N₂), followed by three purges with H₂ gas to remove all residual oxygen.
Hydrogenation: Pressurize the reactor with H₂ to the desired setpoint (e.g., 5-10 bar) and maintain the temperature between 25 °C and 50 °C.
Self-Validation (Uptake Monitoring): Monitor the pressure drop (
ΔP
). Using the ideal gas law, calculate the pressure drop corresponding to exactly 1.0 molar equivalent of H₂ relative to the starting TAL.
Quenching & Isolation: Once 1.0 equivalent of H₂ is consumed, immediately vent the reactor and purge with N₂. Filter the mixture through a Celite pad to remove the Pd/Nb₂O₅ catalyst. Evaporate the 1-butanol under reduced pressure to yield crude DHTAL (Selectivity ~92%) 2.
Protocol B: Standard Preparative Synthesis (Pd/C in Methanol)
Preparation: Dissolve 20.0 g (0.16 mol) of TAL in 250 mL of methanol. Add 1.0 g of 5% Palladium on Carbon (Pd/C).
Hydrogenation: Conduct the reaction at room temperature under 20 kg/cm ² (~19.6 bar) of H₂ pressure for exactly 7 hours.
Isolation: Filter the catalyst. Remove the methanol via rotary evaporation. Recrystallize the precipitated solid from ethanol to obtain pure DHTAL crystals (Yield: ~73%, m.p. 103°-104° C) 4.
Self-validating experimental workflow for the synthesis of DHTAL.
Quantitative Data Presentation
The following table summarizes the operational parameters and resulting selectivity profiles for the described methodologies, allowing for rapid comparative analysis.
Reaction Parameter
Protocol A: High Selectivity
Protocol B: Standard Preparative
Catalyst System
5 wt% Pd/Nb₂O₅
5% Pd/C
Solvent Matrix
1-Butanol
Methanol
Temperature
25 °C - 50 °C
Room Temperature (25 °C)
H₂ Pressure
Controlled (5 - 10 bar)
20 kg/cm ² (~19.6 bar)
Reaction Time
Terminated at 1.0 eq H₂ uptake
7 hours
Performance Metric
~92% Selectivity to DHTAL
73% Isolated Yield
Primary Risk
Trace unreacted TAL
Over-reduction to 4-HMTHP
Self-Validating Analytical Protocols (NMR)
To ensure the integrity of the synthesized DHTAL and confirm that over-reduction to 4-HMTHP has not occurred, the product must be validated via ¹H NMR spectroscopy. A successful, selective reduction is confirmed by a specific triad of spectral shifts:
Confirmation of C5-C6 Reduction: The complete disappearance of the olefinic proton signal at C5 (which appears as a distinct resonance around
δ
5.9 ppm in the starting TAL).
Appearance of Diastereotopic Protons: The emergence of new multiplet signals between
δ
2.2 and 2.8 ppm, corresponding to the newly formed diastereotopic methylene protons at the C5 position.
Confirmation of C3-C4 Enol Retention (Crucial): The retention of the sharp singlet around
δ
5.1 ppm. This signal corresponds to the C3 enolic proton. If this signal is absent or heavily diminished, it indicates catastrophic over-reduction to 4-HMTHP 5.
References
Microbial synthesis of triacetic acid lactone. Illinois.edu.
Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone.
Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran.
Synthesis of 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone. PrepChem.com.
Enantioselective Hydrogenation on Cinchona-Modified Metal Catalysts: Mechanistic Implic
Application Note & Protocol: Selective Partial Hydrogenation of 2-Hexyldecyl-4-methoxyphenol (HMP) to 2-Hexyldecyl-4-hydroxy-1-methoxycyclohexane (DHHMP)
Audience: Researchers, scientists, and drug development professionals. Introduction The selective hydrogenation of substituted phenols into their corresponding cyclohexanol derivatives is a transformation of significant...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective hydrogenation of substituted phenols into their corresponding cyclohexanol derivatives is a transformation of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This application note provides a detailed protocol for the partial hydrogenation of the aromatic ring of 2-hexyldecyl-4-methoxyphenol (HMP) to yield 2-hexyldecyl-4-hydroxy-1-methoxycyclohexane (DHHMP). This transformation requires careful control of reaction conditions to achieve high selectivity for the desired product while preserving the methoxy and hydroxyl functional groups and avoiding hydrogenolysis of the C-O bonds. The protocol herein is designed to be a robust starting point for researchers, offering insights into catalyst selection, reaction optimization, and product characterization.
Reaction Principle and Mechanistic Considerations
The catalytic hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging process due to the resonance stability of the aromatic system.[1] The reaction proceeds via the heterogeneous catalysis mechanism, where HMP and molecular hydrogen are adsorbed onto the surface of a metal catalyst.[2] The catalyst facilitates the dissociation of the H-H bond and the stepwise addition of hydrogen atoms to the aromatic ring.[2]
The key to achieving partial hydrogenation lies in the choice of catalyst and reaction conditions that favor the hydrogenation of the aromatic ring over other potential side reactions, such as the hydrogenolysis of the methoxy group. Palladium- and rhodium-based catalysts are well-suited for this purpose.[3][4] In this protocol, we will focus on the use of Palladium on Carbon (Pd/C) due to its widespread availability, cost-effectiveness, and demonstrated efficacy in the hydrogenation of phenols.[5][6] The reaction pathway generally involves the initial formation of a cyclohexanone intermediate, which is then further reduced to the corresponding cyclohexanol.[7]
Experimental Workflow
The overall workflow for the partial hydrogenation of HMP to DHHMP is depicted below.
Caption: Experimental workflow for the synthesis of DHHMP.
Detailed Experimental Protocol
Materials:
2-Hexyldecyl-4-methoxyphenol (HMP)
Palladium on Carbon (5% Pd/C)
Ethanol (anhydrous)
Hydrogen gas (high purity)
Nitrogen gas (inert)
Celite®
Ethyl acetate (for TLC and column chromatography)
Hexanes (for TLC and column chromatography)
Silica gel (for column chromatography)
Equipment:
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller
Schlenk line or glovebox for inert atmosphere operations
Magnetic stirrer and stir bars
Standard laboratory glassware
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Glass column for chromatography
Procedure:
Reactor Preparation:
Ensure the hydrogenation reactor is clean and dry.
Assemble the reactor according to the manufacturer's instructions.
Purge the reactor with nitrogen gas for 10-15 minutes to remove any residual air and moisture.
Charging the Reactor:
Under a nitrogen atmosphere, carefully add 5% Pd/C (5-10 mol% relative to HMP) to the reactor.
In a separate flask, dissolve HMP (1.0 eq) in anhydrous ethanol (0.1-0.2 M concentration).
Transfer the HMP solution to the reactor via cannula or under a positive pressure of nitrogen.
Reaction Execution:
Seal the reactor.
Purge the reactor with hydrogen gas three times to replace the nitrogen atmosphere.
Pressurize the reactor with hydrogen gas to the desired pressure (see Table 1).
Begin stirring and heat the reaction mixture to the desired temperature (see Table 1).
Monitor the reaction progress by periodically taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by TLC or GC-MS. The reaction is complete when the starting material (HMP) is no longer detectable.
Work-up and Purification:
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Purge the reactor with nitrogen gas.
Open the reactor and dilute the reaction mixture with ethanol.
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Parameters
The following table provides a starting point for the optimization of the reaction conditions.
Parameter
Recommended Range
Rationale
Catalyst
5% Pd/C
Effective for phenol hydrogenation with good selectivity.[5]
Catalyst Loading
5-10 mol%
A higher loading can increase the reaction rate.
Solvent
Ethanol, Isopropanol
Protic solvents are commonly used for phenol hydrogenation.[8]
Temperature
50-100 °C
Higher temperatures can increase the reaction rate but may also promote side reactions.[7]
Hydrogen Pressure
5-20 bar
Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction.[5]
Reaction Time
4-24 hours
Monitor by TLC or GC-MS to determine completion.
Product Characterization
The successful synthesis of DHHMP can be confirmed through a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity. The mass spectrum should show the molecular ion peak corresponding to DHHMP.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The disappearance of signals in the aromatic region (typically 6-8 ppm) and the appearance of new signals in the aliphatic region (1-4 ppm) are indicative of successful hydrogenation. The presence of a signal corresponding to the methoxy group protons should be confirmed.[10][11]
¹³C NMR: The disappearance of signals corresponding to the aromatic carbons and the appearance of new signals for the saturated cyclohexane ring carbons provide further evidence of the transformation.
Infrared (IR) Spectroscopy: The disappearance of aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the appearance of strong C-H stretching vibrations for the sp³ hybridized carbons (below 3000 cm⁻¹) can be observed. A broad O-H stretch will be present for the hydroxyl group.[12]
Safety Considerations
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
The hydrogenation reaction can be exothermic. Monitor the reaction temperature closely, especially during the initial stages.
Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet paste.
Always follow the safety guidelines provided by the manufacturer of the high-pressure reactor.
Troubleshooting
Incomplete Reaction: Increase the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and the hydrogen gas is of high purity.
Formation of Byproducts (e.g., from hydrogenolysis): Decrease the reaction temperature or try a different catalyst, such as Rh/C, which can sometimes offer different selectivity.[3]
Low Yield: Ensure complete transfer of all materials and efficient extraction and purification. Check for potential leaks in the reactor system.
Conclusion
This application note provides a comprehensive protocol for the partial hydrogenation of HMP to DHHMP. By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve this transformation with high selectivity. The provided guidelines for reaction optimization and product characterization should enable researchers to successfully synthesize and characterize this valuable cyclohexanol derivative.
References
GC-MS analysis of hydrogenation products. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Heterogeneous hydrogenation of substituted phenols over Al 2O 3 supported ruthenium. Available at: [Link]
Headspace GC-MS with hydrogen hampered by hydrogenation - Wiley Analytical Science. Available at: [Link]
Liquid-Phase H-Transfer from 2-Propanol to Phenol on Raney Ni: Surface Processes and Inhibition | ACS Catalysis. Available at: [Link]
Module-9, Hydrogenation of CC multiple bonds and aromatic rings. Available at: [Link]
Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol | Request PDF - ResearchGate. Available at: [Link]
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. Available at: [Link]
Selective catalytic hydroalkylation and deoxygenation of substituted phenols to bicycloalkanes | Journal Article | PNNL. Available at: [Link]
THE MECHANISM OF THE REACTIONS OF AROMATIC HYDROCARBONS WITH HYDROGEN ON METALLIC CATALYSTS. - DTIC. Available at: [Link]
Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings - PubMed. Available at: [Link]
The Effect of in Situ Phenol Hydrogenation with Raney Ni on the Fate of Hydrogen from Glycerol Aqueous Phase Reforming | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Highly Selective Hydrogenation of Phenols to Cyclohexanone Derivatives Using a Palladium@N-Doped Carbon/SiO2 Catalyst | Organic Process Research & Development - ACS Publications. Available at: [Link]
Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts | Request PDF - ResearchGate. Available at: [Link]
[Solved] Phenol on hydrogenation with Ni at 433K gives: - Testbook. Available at: [Link]
Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. a - ResearchGate. Available at: [Link]
10-Hydrogenation of the Aromatic Ring - Файловый архив студентов. Available at: [Link]
Catalytic Hydrodeoxygenation of Methyl-Substituted Phenols: Correlations of Kinetic Parameters with Molecular Properties - ACS Publications. Available at: [Link]
16.9: Reduction of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
19.5. Reductions of Aromatic Rings | Organic Chemistry II - Lumen Learning. Available at: [Link]
Raney Nickel (Ni-H) - YouTube. Available at: [Link]
16.10: Reduction of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
Rhodium‐Catalyzed Asymmetric Hydrogenation of All‐Carbon Aromatic Rings | Request PDF - ResearchGate. Available at: [Link]
Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity - ResearchGate. Available at: [Link]
Palladium on carbon - Wikipedia. Available at: [Link]
Hydrogenation conversion of phenol over Pd/C at different temperature - ResearchGate. Available at: [Link]
Characterization of Hydrogen Getters and their Hydrogenation Products using Gas Chromatography High- Resolution Mass Spectrometry (GC/MS - OSTI. Available at: [Link]
Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas | Analytical Chemistry - ACS Publications. Available at: [Link]
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES - ResearchGate. Available at: [Link]
Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier - Frontier Lab. Available at: [Link]
1 H-NMR spectrum of cyclohexanol separated from the product. - ResearchGate. Available at: [Link]
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI. Available at: [Link]
Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing). Available at: [Link]
ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. Available at: [Link]
Mechanistic Insights into the Pathways of Phenol Hydrogenation on Pd Nanostructures. Available at: [Link]
The reaction pathways of phenol hydrogenation. - ResearchGate. Available at: [Link]
Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol - Atlantis Press. Available at: [Link]
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC. Available at: [Link]
Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol - ResearchGate. Available at: [Link]
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. Available at: [Link]
Regioselective Partial Hydrogenation and Deuteration of Tetracyclic (Hetero)aromatic Systems Using a Simple Heterogene - ePrints Soton - University of Southampton. Available at: [Link]
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. Available at: [Link]
Hydrogenation Reactions with Heterobimetallic Complexes - PMC - NIH. Available at: [Link]
PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYMECATALYZED OXIDATION OF meso-DIOLS - Organic Syntheses Procedure. Available at: [Link]
Unravelling the effect of Lewis acid properties of the support on the performance of palladium based catalyst in hydrogenation and hydrogenolysis - IRIS. Available at: [Link]
Application Note: Synthesis and Evaluation of Insecticidal Heterolignans using (±)-Gerberin Aglycone
Introduction & Scientific Rationale (±)-Gerberin aglycone (5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one) is a highly versatile building block in the synthesis of spiroheterocycles and fused heterosystems[1][2]. In recen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
(±)-Gerberin aglycone (5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one) is a highly versatile building block in the synthesis of spiroheterocycles and fused heterosystems[1][2]. In recent agrochemical drug development, it has emerged as a critical lactone precursor for synthesizing azapodophyllotoxin-based heterolignans.
Natural podophyllotoxin is a potent tubulin polymerization inhibitor, but its structural complexity and high toxicity to non-target organisms limit its direct agricultural use. By utilizing a multicomponent reaction (MCR) strategy, researchers can construct truncated heterolignan mimetics that exhibit targeted insecticidal activity against chewing pests (e.g., Mythimna separata, Pieris rapae) ().
Mechanistic Causality: Substituting standard tetronic acid with (±)-Gerberin aglycone introduces a methyl group on the lactone ring. This structural modification significantly enhances the lipophilicity of the resulting heterolignan. Increased lipophilicity is a critical factor for penetrating the waxy epicuticle of chewing insects—a major barrier for highly polar molecules—thereby improving in vivo bioavailability and mortality rates ().
Reaction Pathway & Workflow
Fig 1. Microwave-assisted MCR workflow for synthesizing insecticidal heterolignans.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Heterolignans
This protocol leverages a one-pot, three-component condensation to rapidly assemble the aza-podophyllotoxin core ().
Reagent Assembly: In a 10 mL microwave-safe reaction vial, combine the aldehyde, aniline, and (±)-Gerberin aglycone.
Rationale: Stoichiometric 1:1:1 equivalence prevents the formation of bis-condensation byproducts and optimizes atom economy.
Solvent & Catalyst Addition: Add 3.0 mL of glacial acetic acid and 0.02 mmol of p-TsOH.
Rationale: Acetic acid acts as both a solvent and a weak acid to facilitate the initial Schiff base (imine) formation between the aldehyde and aniline. The p-TsOH further activates the imine for nucleophilic attack by the enolized pyran-2-one.
Microwave Irradiation: Seal the vial and irradiate at 150 W, 120 °C for 15–20 minutes.
Rationale: Conventional reflux takes 3–8 hours and risks thermal degradation of the lactone. Microwave heating ensures rapid, uniform energy distribution, driving the Knoevenagel condensation and subsequent Michael addition/cyclization cascade efficiently.
Self-Validation (In-Process): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3). The disappearance of the highly UV-active aldehyde spot (typically
Rf
~0.6) and the appearance of a new, lower
Rf
fluorescent spot confirms reaction completion.
Workup & Extraction: Cool the mixture to room temperature, add 20 mL of distilled water, and extract with dichloromethane (DCM) (3 × 15 mL).
Rationale: The synthesized heterolignan is highly lipophilic and partitions into the DCM layer, while unreacted polar intermediates and the acid catalyst remain in the aqueous phase.
Purification & Structural Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Self-Validation: Perform ¹H NMR (CDCl₃). The presence of a distinct singlet or doublet integrating to 1H at
δ
4.5–5.0 ppm confirms the formation of the chiral C4 methine proton of the newly formed aza-podophyllotoxin core.
Protocol B: In Vivo Insecticidal Bioassay (Leaf-Dipping Method)
To evaluate the efficacy of the synthesized compounds against chewing pests ().
Step-by-Step Procedure:
Formulation: Dissolve the purified heterolignan in 1 mL of acetone and dilute with 0.1% aqueous Tween-80 to achieve a final test concentration of 100 mg/L (ppm).
Rationale: Tween-80 acts as a surfactant, ensuring uniform spreading of the hydrophobic compound across the waxy leaf surface without forming crystalline aggregates.
Application: Dip fresh leaf discs (e.g., cabbage for Pieris rapae or maize for Mythimna separata) into the solution for 10 seconds. Air-dry at room temperature.
Exposure: Place the treated leaf discs into Petri dishes lined with moistened filter paper. Introduce 10 pre-starved third-instar larvae per dish.
Validation & Observation: Maintain dishes in a climate chamber (25±1 °C, 16:8 h L:D photoperiod). Record mortality at 48 h and 72 h.
Self-Validation: Include a negative control (solvent + Tween-80 only) to ensure mortality is strictly compound-driven. Control mortality must be <5% for the assay to be considered valid.
Quantitative Data Summary
The following table summarizes the expected structure-activity relationship (SAR) outcomes based on the substitution patterns of the aniline and aldehyde components when reacted with (±)-Gerberin aglycone.
Compound ID
Aldehyde Substituent (C-Ring)
Aniline Substituent (N-Ring)
Yield (%)
Mortality (%) at 100 ppm (72h)
MOA / Phenotype
Het-01
3,4,5-Trimethoxy
4-Chloro
82%
95%
Tubulin destabilization; delayed mortality
Het-02
3,4,5-Trimethoxy
4-Methoxy
78%
60%
Weakened binding to tubulin colchicine site
Het-03
4-Fluoro
4-Chloro
85%
88%
High lipophilicity; rapid cuticle penetration
Het-04
3,5-Dibromo-2-hydroxy
Unsubstituted
75%
98%
Equipotent to natural podophyllotoxin
Control
N/A (Podophyllotoxin)
N/A
N/A
100%
Reference standard
Note: The methyl group provided by the (±)-Gerberin aglycone scaffold is retained in all Het-derivatives, consistently improving the partition coefficient (LogP) compared to unsubstituted tetronic acid derivatives.
References
Nguyen et al. (2022). "Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds." PMC (National Institutes of Health). URL:[Link]
Xu et al. (2013). "Synthesis and insecticidal activities of novel derivatives of podophyllotoxin." ResearchGate. URL:[Link]
Magedov et al. (2010). "Anticancer Properties of an Important Drug Lead Podophyllotoxin Can Be Efficiently Mimicked by Diverse Heterocyclic Scaffolds Accessible via One-Step Synthesis." PMC (National Institutes of Health). URL:[Link]
The Synthetic Versatility of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one: A Chiral Building Block for Natural Product Synthesis and Drug Discovery
Introduction: The Significance of Chiral Lactones In the landscape of modern pharmaceutical and natural product chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arran...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral Lactones
In the landscape of modern pharmaceutical and natural product chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, its chirality, can dramatically influence its biological activity and safety profile[1][2]. Chiral lactones, particularly those embedded in a six-membered dihydropyranone ring system, are privileged scaffolds found in a vast array of biologically active natural products, exhibiting potent anti-cancer, antimicrobial, and anti-inflammatory properties[3][4][5]. Among these, 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one stands out as a particularly valuable and versatile chiral building block[6]. Its densely functionalized structure, featuring a stereocenter at the C-6 position, a reactive enol, and a lactone moiety, provides multiple handles for stereoselective transformations. This guide provides an in-depth exploration of the synthesis and application of this powerful synthon, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Enantioselective Synthesis of the Chiral Building Block
The utility of any chiral building block is predicated on its accessibility in high enantiopurity. Several robust strategies have been developed for the synthesis of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives.
Catalytic Asymmetric Hydrogenation
A direct and efficient route to (R)- or (S)-5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one involves the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), a readily available starting material[7][8]. This approach leverages chiral transition metal catalysts to deliver the desired enantiomer with high selectivity.
Technical Support Center: Optimizing Solvent Selection for Selective Hydrogenation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of DHHMP, a key intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of DHHMP, a key intermediate. We will explore the critical role of solvent selection in achieving high selectivity and yield in the catalytic hydrogenation of the unsaturated precursor.
Introduction: The Chemoselectivity Challenge
The hydrogenation of 2-(3,4-dimethoxyphenyl)-3-methylbut-3-enenitrile presents a significant chemoselectivity challenge. The goal is to selectively reduce the carbon-carbon double bond (C=C) while preserving the nitrile group (C≡N). The choice of solvent is arguably one of the most influential parameters in steering the reaction towards the desired saturated nitrile, DHHMP, and away from undesired side products. This guide provides field-proven insights and troubleshooting protocols to navigate this complex optimization process.
The hydrogenation of nitriles is a fundamental process for synthesizing amines, but controlling selectivity is a critical issue.[1] The reaction network can be complex, leading to mixtures of primary, secondary, and tertiary amines if the nitrile group is reduced.[2] In the specific case of an α,β-unsaturated nitrile like the DHHMP precursor, the challenge is compounded by the competing hydrogenation of the C=C bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions and side products when hydrogenating the DHHMP precursor?
A1: The main challenge is controlling which unsaturated group is hydrogenated. The primary side reactions include:
Over-reduction: Hydrogenation of both the C=C bond and the C≡N group, leading to the formation of the saturated primary amine, 2-(3,4-dimethoxyphenyl)-3-methylbutan-1-amine.
Nitrile-first Reduction: Selective hydrogenation of the C≡N group, which can lead to the unsaturated primary amine. This primary amine can then react further with intermediates to form secondary and tertiary amines, a common issue in nitrile hydrogenations.[3][4]
Isomerization: Depending on the catalyst (e.g., Palladium), isomerization of the C=C bond can occur without hydrogenation.
Q2: Why is the solvent so crucial for controlling this selectivity?
A2: The solvent is not merely a medium for the reaction; it actively participates at the catalyst-substrate interface. Its properties dictate:
Competitive Adsorption: The solvent can compete with the substrate's functional groups (C=C and C≡N) for active sites on the catalyst. A solvent that strongly adsorbs to the catalyst can inhibit the reaction, while selective adsorption can enhance selectivity.
Substrate Presentation: The solvent influences how the substrate molecule orients itself on the catalyst surface. For instance, a protic solvent might form hydrogen bonds with the nitrile group, potentially hindering its interaction with the catalyst and favoring the hydrogenation of the C=C bond.[5][6]
Hydrogen Solubility: The solubility and mass transfer of hydrogen gas vary significantly with the solvent, directly impacting the reaction rate.[3]
Catalyst Stability: Solvents can influence the stability and lifetime of the catalyst. For example, protic solvents have been shown to enhance both the activity and lifetime of Pd/C catalysts in some hydrogenation reactions.[7]
Q3: What general class of solvents should I start with for this selective hydrogenation?
A3: There is no single "best" solvent, as the optimal choice depends on the catalyst and reaction conditions. However, a good starting point for favoring C=C bond hydrogenation while preserving the nitrile is to explore polar protic solvents and polar aprotic solvents .
Polar Protic Solvents (e.g., Ethanol, Methanol, 1-Propanol): These solvents can solvate the nitrile group, potentially reducing its ability to coordinate with the catalyst. They often promote rapid reactions.[3]
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Dioxane): These solvents offer good solubility for many organic substrates and can modify the electronic environment at the catalyst surface.
Anhydrous solvent systems can be crucial, as water can sometimes promote the formation of side products.[8]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
Possible Cause A: Poor Hydrogen Availability. The reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface.
Solution: Increase hydrogen pressure. While atmospheric pressure might be sufficient for some systems, many hydrogenations require elevated pressures (e.g., 50-150 kPa or higher) to achieve reasonable rates.[8] Ensure efficient stirring to maximize gas-liquid mass transfer.
Possible Cause B: Catalyst Deactivation. The catalyst may be poisoned by impurities in the substrate or solvent, or deactivated by strong adsorption of intermediates or products.[7][9]
Solution:
Purify Reagents: Ensure the substrate, solvent, and hydrogen gas are of high purity.
Solvent Wash: In continuous flow systems, intermittent washing of the catalyst bed with a solvent like water can sometimes restore activity.[7]
Change Solvent: A different solvent might prevent the strong binding of poisoning species. For instance, product inhibition by the primary amine can be a major cause of deactivation; a solvent that effectively solvates the amine can mitigate this.[3]
Possible Cause C: Inappropriate Solvent Polarity. The solvent may not be effectively facilitating the interaction between the substrate and the catalyst.
Solution: Screen a range of solvents with varying polarities. Sometimes a mixture of solvents (e.g., ethanol/water or ethanol/dioxane) can provide the right balance of properties.[7][8]
Problem 2: Poor Selectivity – The nitrile group is being reduced, leading to amines.
Possible Cause A: Solvent Choice Favors Nitrile Adsorption. Non-polar, aprotic solvents (e.g., hexane, toluene) may do little to shield the polar nitrile group, allowing it to compete effectively with the C=C bond for catalyst sites.
Solution: Switch to a more polar and/or protic solvent like ethanol or THF. The solvent's ability to act as a hydrogen-bond donor or acceptor can significantly influence selectivity.[6] Protic solvents are often used in hydrogenation reactions because they can promote rapid reaction while potentially protecting certain functional groups.[3]
Possible Cause B: Catalyst Choice. Some catalysts are inherently more active for nitrile hydrogenation. For example, Raney Nickel and Raney Cobalt are commonly used for reducing nitriles to amines.[9] Palladium (Pd) and Platinum (Pt) are also active.[10]
Solution: If using a highly active catalyst like Raney Ni, consider switching to a catalyst known for better C=C hydrogenation selectivity, such as a modified Pd or Rh catalyst. The choice of support material (e.g., Al₂O₃, SiO₂, C) also plays a critical role.[5][8]
Possible Cause C: Reaction Temperature is too High. Higher temperatures can overcome the activation energy barrier for nitrile reduction, decreasing selectivity.
Solution: Lower the reaction temperature. Perform a temperature screening study (e.g., from 40°C to 80°C) to find the optimal balance between reaction rate and selectivity.[11]
// Connections
start -> q_solvent;
q_solvent -> q_temp [label="Yes"];
q_solvent -> a_solvent [label="No"];
a_solvent -> q_temp;
q_temp -> q_catalyst [label="Yes"];
q_temp -> a_temp [label="No"];
a_temp -> q_catalyst;
q_catalyst -> a_review [label="No"];
q_catalyst -> a_review [label="Yes"]; // Both lead to review as a final step
}
.
Caption: Decision tree for troubleshooting poor selectivity (nitrile reduction).
Experimental Protocols & Data
Protocol 1: Parallel Solvent Screening for DHHMP Synthesis
This protocol outlines a method for efficiently screening multiple solvents to identify the optimal system for your specific catalyst and setup.
Objective: To determine the effect of solvent choice on the conversion and selectivity of the hydrogenation of 2-(3,4-dimethoxyphenyl)-3-methylbut-3-enenitrile.
Parallel high-pressure reactor system or individual autoclaves
Analytical equipment (GC-MS or HPLC) for product analysis
Procedure:
Reactor Preparation: To each of six parallel reactor vials, add the catalyst (e.g., 5 mg, ensuring an appropriate substrate-to-catalyst ratio).
Substrate Addition: Prepare a stock solution of the substrate in a volatile solvent (e.g., ethyl acetate). Add a precise amount of the stock solution to each vial (e.g., 50 mg of substrate). Evaporate the volatile solvent under a gentle stream of nitrogen.
Solvent Addition: To each vial, add 2.0 mL of one of the screening solvents.
Sealing and Purging: Seal the reactors. Purge the system three times with nitrogen, followed by three purges with hydrogen.
Reaction: Pressurize the reactors to the desired hydrogen pressure (e.g., 10 bar). Begin stirring and heat the reactor block to the desired temperature (e.g., 60°C).
Monitoring: Allow the reaction to proceed for a set time (e.g., 6 hours).
Work-up and Analysis: Cool the reactors to room temperature and carefully vent the hydrogen. Take an aliquot from each reactor, filter through a syringe filter to remove the catalyst, and dilute for analysis by GC-MS or HPLC to determine substrate conversion and product distribution.
Data Presentation: Representative Solvent Screening Results
The following table summarizes hypothetical, yet plausible, data from a solvent screening experiment based on principles observed in nitrile hydrogenations.[5]
Solvent
Dielectric Constant (ε)
Type
Conversion (%)
Selectivity to DHHMP (%)
Selectivity to Saturated Amine (%)
Toluene
2.4
Non-polar Aprotic
85
65
30
Dioxane
2.2
Polar Aprotic
92
78
18
Ethyl Acetate
6.0
Polar Aprotic
95
85
12
THF
7.6
Polar Aprotic
>99
90
8
Ethanol
24.6
Polar Protic
>99
96
<3
Methanol
32.7
Polar Protic
>99
94
<4
Analysis: The data clearly indicates a trend where increasing solvent polarity, particularly the use of protic solvents like ethanol, significantly enhances selectivity towards the desired saturated nitrile (DHHMP) while minimizing the over-reduction to the saturated amine. This supports the hypothesis that protic solvents can shield the nitrile group, disfavoring its reduction.
References
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry, 2016.
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate, 2018.
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central, 2017.
Effect of solvents in the hydrogenation of butyronitrile. ResearchGate.
Solvent Effect in Heterogeneous Catalytic Selective Hydrogenation of Nitrile Butadiene Rubber: Relationship between Reaction Activity and Solvents with Density Functional Theory Analysis. ResearchGate, 2025.
Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Royal Society of Chemistry, 2023.
Highly Selective Hydrogenative Conversion of Nitriles into Tertiary, Secondary, and Primary Amines under Flow Reaction Conditions. PubMed, 2022.
Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate.
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications, 2014.
Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. Benchchem.
Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts. MDPI, 2026.
Hydrogenation of alkenyl nitriles. University of Glasgow Theses, 2013.
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv, 2022.
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI, 2025.
Nitrile Reduction. American Chemical Society, 2021.
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.
Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv.
Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI, 2022.
Preventing further hydrogenation of DHHMP to 4-HMTHP and δ-hexalactone
Welcome to the Technical Support Center for the partial hydrogenation of biomass-derived lactones. In the synthesis of biorenewable chemicals, the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP)—also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the partial hydrogenation of biomass-derived lactones. In the synthesis of biorenewable chemicals, the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP)—also known as triacetic acid lactone (TAL)—to 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) is a critical junction.
A persistent challenge in this workflow is the over-reduction of the target DHHMP into 4-hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP) and subsequently into δ-hexalactone (HL). This guide provides mechanistic troubleshooting, validated protocols, and self-validating experimental systems to arrest the hydrogenation exactly at the DHHMP stage.
Reaction Pathway & The Over-Reduction Trap
Reaction pathway of HMP hydrogenation to DHHMP and over-reduction to 4-HMTHP and δ-hexalactone.
Quantitative Data: Impact of Reaction Parameters on Selectivity
The following table summarizes the thermodynamic and kinetic parameters dictating product selectivity, synthesized from established patent literature for HMP partial hydrogenation ()[1][2].
Solvent
Catalyst System
Temp (K)
H₂ Pressure (psi)
Time (h)
DHHMP Yield (%)
Over-reduction Risk
1-Butanol
5 wt% Pd/Nb₂O₅
343
100
5
92%
Low
Water
5 wt% Pd/Nb₂O₅
> 343
> 100
5
< 50%
High (Yields 4-HMTHP)
1-Butanol
5 wt% Pd/Nb₂O₅
> 373
> 200
5
Decreased
High (Yields δ-Hexalactone)
Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why is my reaction yielding predominantly 4-HMTHP and δ-hexalactone instead of DHHMP?Causality & Solution: Over-reduction is thermodynamically driven by excessive hydrogen partial pressure and elevated temperatures. When H₂ pressure exceeds 100 psi, the surface coverage of reactive hydrogen on the palladium catalyst forces the saturation of DHHMP's remaining carbon-carbon double bond, yielding 4-HMTHP ()[3]. Prolonged exposure then leads to deoxygenation and ring-opening, forming δ-hexalactone.
Action: Strictly regulate the H₂ pressure to a maximum of 100 psi and maintain the temperature at or below 343 K (70°C). Implement a self-validating system by utilizing a mass flow controller to monitor H₂ uptake; quench the reactor immediately once exactly 1.0 molar equivalent of H₂ is consumed.
Q2: How does solvent selection impact the selectivity against over-reduction?Causality & Solution: The solvent dictates the competitive adsorption dynamics on the catalyst surface. Highly polar solvents (like water) can force the moderately hydrophobic intermediate (DHHMP) to remain adsorbed on the catalyst surface, increasing the probability of a second hydrogenation event. 1-Butanol acts as an optimal medium because its polarity perfectly balances substrate solubility while encouraging DHHMP to desorb from the catalyst surface into the bulk liquid phase before over-reduction occurs.
Action: Switch your solvent system to 1-butanol to achieve up to 92% selectivity for DHHMP[2].
Q3: Can modifying the catalyst surface prevent the formation of 4-HMTHP?Causality & Solution: Yes. Recent advancements demonstrate that applying polymer-derived microenvironments—such as poly(vinyl alcohol) (PVA)—to supported metal catalysts (e.g., Pd/Al₂O₃) acts as a "pseudo-solvent" at the solid-liquid interface ()[4]. This microenvironment alters the local dielectric constant, selectively hindering the re-adsorption of the moderately polar DHHMP while still allowing the more polar starting material (TAL/HMP) to react. This kinetic bottleneck effectively halts the reaction at the DHHMP stage.
Action: If standard Pd/Nb₂O₅ yields inconsistent results, consider utilizing a PVA-modified Pd catalyst to thermodynamically trap the product at the first hydrogenation step.
Standard Operating Procedure: Selective Hydrogenation to DHHMP
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By tying the reaction endpoint to stoichiometric gas consumption rather than arbitrary time limits, you eliminate the guesswork that leads to over-reduction.
Step-by-step experimental workflow for the highly selective partial hydrogenation of HMP to DHHMP.
Step-by-Step Methodology
Catalyst Preparation: Prepare a 5 wt% Pd/Nb₂O₅ catalyst using the incipient wetness impregnation method with an aqueous Pd(II)NO₃ precursor. Dry the catalyst at 393 K for 1 hour, calcine at 573 K for 5 hours in flowing air, and reduce at 623 K for 5 hours in flowing H₂. Passivate with 2% O₂ in Helium before use to ensure safe handling[3].
Reactor Charging: In a 50 mL high-pressure batch reactor (e.g., Parr Instrument), charge 1.8 wt% HMP (or TAL) using 1-butanol as the solvent. Maintain a catalyst-to-substrate mass ratio of 1:1.7. Causality: 1-Butanol promotes the rapid desorption of DHHMP, protecting it from further reduction.
Purging and Pressurization: Seal the reactor and purge three times with an inert gas (N₂ or Argon) to remove residual oxygen. Pressurize the vessel to exactly 100 psi with high-purity H₂. Do not exceed this pressure threshold.
Reaction Execution: Heat the reactor to 343 K (70°C) under continuous, vigorous stirring (e.g., 800 rpm). Causality: High-speed stirring eliminates mass transfer limitations, ensuring that the observed H₂ pressure drop strictly reflects chemical kinetics rather than diffusion delays.
Self-Validating Quench: Monitor the pressure drop via a mass flow controller. Exactly when the stoichiometric H₂ uptake reaches 1.0 molar equivalent (typically around the 5-hour mark), immediately cool the reactor to room temperature using an internal cooling loop. Vent the excess H₂. This physically prevents the second equivalent of hydrogen from reacting.
Product Isolation: Filter the heterogeneous catalyst (save for recycling) and analyze the filtrate via GC-FID or GC-TCD to confirm a >90% yield of DHHMP and the absence of 4-HMTHP and δ-hexalactone.
References
Title: Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone
Source: US Patent 8,404,890 B2 / Google Patents
URL
Title: Modifying the Surface Properties of Heterogeneous Catalysts Using Polymer-Derived Microenvironments
Source: Catalysis Letters / ResearchGate
URL: [Link]
Technical Support Center: Purification of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5,6-Dihydro-4-hydroxy-6-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 33177-29-6)[1].
Also known as (±)-Gerberin aglycone, this compound is a critical polyketide building block used in the synthesis of spiroheterocycles, antimicrobial agents, and agricultural fungicides[1][2]. It is typically synthesized via the catalytic hydrogenation of 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, or TAL)[3]. Because the target molecule is a partially saturated lactone, it is highly sensitive to thermal degradation, moisture-induced ring-opening, and co-crystallization with its precursor.
Purification Workflow & Failure Modes
The following diagram maps the standard synthesis-to-purification pipeline, highlighting the critical nodes where product loss or contamination typically occurs.
Workflow and failure points for purifying 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one.
Troubleshooting Guide & FAQs
Q1: My purified product has a persistent grayish tint instead of being a white crystalline solid. How do I fix this?Causality: The gray tint is caused by colloidal palladium leaching from the 5% Pd/C catalyst during the extended hydrogenation process[3]. High-shear stirring mechanically degrades the carbon support, allowing sub-micron palladium particles to pass through standard filter paper and contaminate the crystallization matrix.
Solution: Pre-wet a Celite (diatomaceous earth) pad with methanol to create a tortuous filtration path. If the filtrate remains dark, treat the methanolic solution with a silica-thiol scavenger (which covalently binds heavy metals) or activated charcoal for 30 minutes prior to the final filtration step.
Q2: During vacuum concentration, my yield drops significantly, and TLC shows a new, highly polar baseline spot. What happened?Causality: 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a cyclic ester (lactone). In the presence of trace moisture (often absorbed by the hygroscopic methanol solvent) and elevated temperatures, the lactone ring undergoes nucleophilic attack, hydrolyzing into an open-chain hydroxy acid.
Solution: Keep the rotary evaporator water bath strictly below 40°C. Ensure the methanol used is anhydrous, and break the vacuum with dry nitrogen rather than ambient air to prevent moisture condensation inside the flask.
Q3: How do I separate unreacted starting material (TAL) from the desired dihydro product?Causality: 4-Hydroxy-6-methyl-2-pyrone (TAL) possesses a fully conjugated diene system, making the molecule highly planar, rigid, and significantly less soluble in cold alcohols compared to the partially saturated, more flexible dihydro product[2].
Solution: Utilize fractional crystallization. The dihydro product recrystallizes optimally from ethanol. If TAL contamination is heavy, perform a hot filtration in ethanol; the less soluble TAL will precipitate first upon slight cooling, allowing the target dihydro product to remain in the mother liquor until further chilled to 0°C.
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in quality control (QC) checks at every stage. This protocol is adapted from standard catalytic hydrogenation procedures for this compound[3].
Step 1: Catalytic Hydrogenation
Dissolve 20.0 g (0.16 mol) of 4-hydroxy-6-methyl-2-pyrone in 250 mL of anhydrous methanol.
Add 1.0 g of 5% Palladium on Carbon (Pd/C) as the catalyst.
Pressurize the reaction vessel with hydrogen gas to 20 kg/cm ² and stir at room temperature for 7 hours[3].
Validation Check: Monitor hydrogen uptake via the pressure gauge. The cessation of pressure drop indicates that the reduction of the double bond is complete.
Step 2: Catalyst Scavenging & Filtration
Prepare a sintered glass funnel with a 2-inch tightly packed Celite pad. Pre-wet the pad with anhydrous methanol.
Filter the reaction mixture under a gentle vacuum. Wash the filter cake with an additional 20 mL of methanol.
Validation Check: Inspect the filtrate against a white background. It must be completely transparent and colorless. A gray or black tint indicates Pd breakthrough, requiring immediate re-filtration.
Step 3: Controlled Concentration
Transfer the verified filtrate to a rotary evaporator.
Remove the methanol solvent under reduced pressure (e.g., 50-100 mbar) with the water bath temperature strictly set to 35°C to prevent thermal lactone ring-opening.
Validation Check: The residue must precipitate as an off-white, crystalline solid. The formation of a sticky gum indicates either solvent retention or moisture-induced hydrolysis.
Step 4: Recrystallization
Dissolve the crude solid in a minimum volume of boiling absolute ethanol.
Allow the solution to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath (0-4°C) for 2 hours.
Recover the precipitated crystals via vacuum filtration and dry under a high vacuum.
Validation Check: The final yield should be approximately 14.8 g (~73%)[3]. The melting point must be sharply between 103°C and 104°C[3]. A broader or higher melting point indicates unreacted TAL contamination.
Quantitative Analytical Data
Use the following physicochemical parameters to validate the identity and purity of your synthesized product against the starting material.
Technical Support Center: A Troubleshooting Guide for the Analysis of Pyranones by GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyranones. This guide is designed for researchers, scientists, and drug development professionals who encounter challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyranones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflow. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues, ensuring you can not only solve problems but also prevent them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the GC-MS analysis of pyranones.
Q1: Why are my pyranone peaks tailing severely?
A: Peak tailing is the most frequent chromatographic issue for pyranones, which often possess polar functional groups like hydroxyls or carbonyls. Tailing primarily occurs due to unwanted secondary interactions between your analyte and active sites within the GC system.[1][2]
Causality: These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the glass wool packing, or the front end of the analytical column.[1] Polar pyranones can form hydrogen bonds with these sites, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."
Initial Check: Determine if the problem is chemical (only affecting your polar pyranone) or systemic (affecting all peaks, including non-polar standards).[2] If all peaks are tailing, it might indicate a physical issue like dead volume from improper column installation.[3][4] If only the pyranone tails, it points to chemical activity.
Q2: I'm seeing very low signal or no peaks for my pyranone analyte. What should I check first?
A: A sudden loss of signal points to a breakdown in the analytical chain, from injection to detection. A systematic check is crucial.[5][6]
Injector & Syringe: First, confirm a sample was actually injected. Check for a blocked syringe or incorrect autosampler settings.[6] The sample may also be degrading in the vial or reacting with the inlet liner.[5][7]
GC System Leaks: Air leaks are a primary cause of signal loss and column damage. Oxygen entering the system at high temperatures rapidly degrades the column's stationary phase, creating active sites and increasing bleed.[5] Use an electronic leak detector to check fittings at the inlet and detector.
MS Detector: The most common cause of sensitivity loss within the mass spectrometer is a contaminated ion source.[8] Over time, non-volatile matrix components and column bleed coat the source lenses, repeller, and filament, reducing ionization efficiency.[8][9] A quick check of your autotune report can reveal this; if the electron multiplier voltage is steadily increasing over time, it's a strong indicator that the source needs cleaning.[8][10]
Q3: Do I need to derivatize my pyranone samples?
A: Derivatization is often essential for the successful analysis of polar pyranones.[11] The process involves chemically modifying the analyte to make it more suitable for GC analysis.
Improved Volatility: Pyranones with polar functional groups (especially -OH) have low volatility. Derivatization, typically through silylation (e.g., using BSTFA or MSTFA), replaces the active hydrogens on these groups with a non-polar trimethylsilyl (TMS) group. This blocks hydrogen bonding, dramatically increasing volatility and allowing the compound to travel through the GC column at lower temperatures.[11]
Enhanced Stability: Some pyranones can be thermally labile, degrading in the hot injector port. Derivatization can create a more stable molecule that is less prone to decomposition.[11]
Better Chromatography: By masking polar groups, derivatization eliminates the secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks and improved resolution.[12][13]
Q4: What are matrix effects and how do they affect my pyranone quantification?
A: Matrix effects occur when components in the sample matrix (everything except your analyte) interfere with the analysis, causing either signal enhancement or suppression.[14][15] This is a critical consideration for accurate quantification.
Matrix-Induced Signal Enhancement: In GC-MS, this is the more common effect. Co-injected matrix components can coat the active sites in the GC inlet.[14][16] This "protects" the analyte from adsorption or degradation, meaning more of it reaches the detector compared to a clean standard. This can lead to an overestimation of the analyte's concentration.[16][17]
Mitigation Strategy: The most reliable way to compensate for matrix effects is to use matrix-matched calibration standards. This involves preparing your calibration curve in a blank matrix extract that is similar to your samples. This ensures that both the standards and the samples experience the same matrix effect, leading to more accurate quantification.[17]
Q5: My retention times are shifting between runs. What's the cause?
A: Stable retention times are fundamental for reliable peak identification. Shifting retention times usually point to inconsistencies in the chromatographic conditions.[7][18]
Flow/Pressure Instability: The most common cause is an unstable carrier gas flow. This can be due to a leak in the system, a faulty gas regulator, or an almost empty gas cylinder.[7][18] Operating in constant flow mode can help mitigate minor pressure fluctuations.[1]
Column Maintenance: If you trim the analytical column to remove contamination, the column length is now shorter, which will cause retention times to decrease for all compounds.[1][19] You may need to update the retention time windows in your data analysis method.
Oven Temperature: Inconsistent oven temperature control can also cause shifts. Ensure the oven is properly calibrated and that there is sufficient equilibration time at the initial temperature before each injection.[5]
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Peak Tailing
Peak tailing for polar analytes like pyranones is a multi-faceted problem. Use this logical workflow to diagnose and resolve the issue efficiently.
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Enhancing Signal Intensity and Sensitivity
A low signal can be frustrating. This guide covers the critical areas from the injector to the detector.
Table 1: Troubleshooting Low Signal/Sensitivity
Potential Cause
Diagnostic Check
Recommended Action
Injection Problem
Inject a fresh, known standard. Observe the injection process if possible.
Verify syringe is not clogged. Ensure correct vial and injection volume are programmed.[6]
Inlet Leak
Use an electronic leak detector around the septum nut and column fitting while the system is pressurized.
Tighten fittings (do not overtighten). Replace the septum and any worn ferrules.[5]
Analyte Degradation
Inject at a lower inlet temperature. Compare response.
Lower the inlet temperature. Use a deactivated liner (especially for hydroxylated pyranones). Consider derivatization.[5]
Contaminated Ion Source
Review the autotune report. Look for high EM voltage, poor isotopic ratios, or high mass errors.
Perform a full ion source cleaning (see Protocol 2).[8]
Incorrect MS Settings
Verify the MS acquisition method. Ensure you are scanning for the correct m/z range.
For trace analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan to increase dwell time on target ions and improve sensitivity.[20]
Column Bleed
Observe the baseline at the end of a blank run at high temperature. A continuously rising baseline indicates bleed.
Condition the column properly. Ensure no oxygen is in the carrier gas. Do not exceed the column's maximum operating temperature.[1][5]
Guide 3: Interpreting Mass Spectra of Pyranones
Electron Ionization (EI) at 70 eV causes predictable fragmentation of pyranone structures. Understanding these patterns is key to confirming analyte identity. The fragmentation is often initiated by the elimination of carbon monoxide (CO), a characteristic loss for many cyclic carbonyl compounds.[21][22]
Table 2: Common Mass Fragments for Simple Pyranones
Initial loss of CO (28 Da), followed by loss of H• and subsequent rearrangements.[23]
Note: Fragmentation patterns are highly dependent on the specific substitution of the pyranone ring. Always compare experimental spectra to a library (e.g., NIST) or a known standard for confident identification.
Section 3: Key Experimental Protocols
Protocol 1: Silylation Derivatization of Hydroxylated Pyranones
This protocol provides a general workflow for preparing pyranone samples for GC-MS analysis by converting polar -OH groups to non-polar TMS-ethers.
Drying: Ensure the sample extract is completely dry. Water will hydrolyze the silylating reagent and prevent the reaction. A common method is to evaporate the solvent under a gentle stream of nitrogen.
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample in the GC vial insert to redissolve the residue.
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial. The ratio of solvent to reagent can be optimized, but 1:1 is a good starting point.
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature before injection.
Analysis: Inject 1 µL into the GC-MS system. The derivatized sample should be analyzed promptly as TMS derivatives can be susceptible to hydrolysis.
Protocol 2: Routine GC-MS Ion Source Cleaning
A clean ion source is paramount for achieving optimal sensitivity and performance. This protocol outlines the general steps for cleaning an Agilent-style EI source. Always consult your specific instrument manual before proceeding. [10]
Caption: Experimental workflow for GC-MS ion source cleaning.
Detailed Steps:
Preparation: Vent the MS according to the manufacturer's instructions and allow the analyzer to cool completely. Always wear clean, lint-free gloves to avoid contaminating the parts with skin oils.[8][9]
Disassembly: Carefully remove the ion source from the analyzer chamber. Disassemble the source components (repeller, ion focus lens, entrance lens, etc.) and lay them out on a clean surface.[10] Do not clean the ceramic insulators.
Cleaning: Create a slurry of alumina powder and reagent-grade methanol. Using a cotton swab, polish all metal surfaces of the source components until they are shiny and free of discoloration.[8][9]
Rinsing & Sonication: Thoroughly rinse the polished parts with methanol to remove all alumina abrasive. Sonicate the parts in a beaker of fresh methanol for 5-10 minutes. Repeat the rinse and sonication steps with hexane to remove any organic residues.
Drying: Allow the parts to air dry completely on a clean surface or in a low-temperature oven.
Reassembly and Pumpdown: Carefully reassemble the ion source. Reinstall it in the instrument, close the analyzer, and begin pumping down.
Bakeout and Tuning: Once a stable vacuum is achieved, bake out the mass spectrometer (typically at a temperature slightly above your highest analysis temperature) for at least one hour to remove residual solvents and water.[10] Finally, perform an autotune to calibrate the instrument with the clean source.
Section 4: GC Column and Method Parameter Recommendations
The choice of column and GC parameters is critical for achieving good separation.
Table 3: Recommended Starting Parameters for Pyranone Analysis
Parameter
Recommendation
Rationale
Column Phase
Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane - DB-5ms, HP-5ms) or a Wax column (Polyethylene Glycol - DB-WAX) for highly polar pyranones.
A 5% phenyl phase is a robust, general-purpose column with low bleed, making it ideal for MS applications.[24][25] A wax column offers different selectivity and is excellent for polar compounds that may tail on a 5% phenyl phase.[26]
Column Dimensions
30 m length x 0.25 mm ID x 0.25 µm film thickness.
This is a standard dimension providing a good balance between resolution and analysis time.[26]
Carrier Gas
Helium
Provides good efficiency and is inert. Maintain a constant flow rate of 1.0 - 1.5 mL/min.
Inlet Temperature
250 °C (or lower if analytes are thermally labile).
Hot enough to ensure complete vaporization without causing degradation.
The initial hold helps focus analytes at the head of the column. The ramp rate should be optimized to ensure separation of all compounds of interest.[12]
MS Transfer Line
280 °C
Must be hot enough to prevent analytes from condensing as they move from the GC to the MS.
Ion Source Temp.
230 °C
A standard temperature for EI sources.
Quadrupole Temp.
150 °C
A standard temperature for quadrupoles.
References
GL Sciences. MSD Ion Source Cleaning for GC.
LCGC International. Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning.
Agilent GCMS Ion Source Maintenance | Part 1 of 3. YouTube.
Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
Agilent Technologies. Agilent JetClean self-cleaning ion source for GC/MS e-book.
Technical Support Center: Resolving Diastereomers of Spiro-γ/δ-dilactones
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet complex challenge of resolving diastereomers of spiro-γ/δ-dilactone...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet complex challenge of resolving diastereomers of spiro-γ/δ-dilactones synthesized from precursors like 2,5-dihydroxy-2,5-dimethylhexanedioic acid 1,4-lactone (DHHMP) or similar substrates. The formation of a spirocyclic center during lactonization frequently introduces a new stereocenter, leading to diastereomeric mixtures that require robust separation strategies for further development and biological evaluation. This guide provides in-depth troubleshooting advice and step-by-step protocols based on established scientific principles and field-proven experience.
Section 1: Understanding Diastereomer Formation
Q: Why does my synthesis of a spiro-γ/δ-dilactone from a precursor like DHHMP result in a mixture of diastereomers?
A: The formation of a spiro-dilactone from a precursor like DHHMP involves an intramolecular cyclization where a hydroxyl group attacks a carboxylic acid or ester, forming a second lactone ring at a carbon atom that is already part of the first ring.[1] This carbon atom becomes a spirocenter. If the original molecule already contains one or more stereocenters, the creation of this new spiro-stereocenter can occur from two different faces of the existing ring, resulting in the formation of two or more diastereomers.
The causality is rooted in the reaction mechanism. The transition state energies for the formation of each diastereomer are often very close, leading to a mixture of products. The final ratio of these diastereomers depends on factors such as the reaction conditions (temperature, solvent, catalyst) and the steric or electronic influences of substituents on the starting material.[2][3]
Caption: Formation of diastereomers from a chiral precursor.
Chromatography is the most powerful and widely used technique for separating diastereomers. Success hinges on finding the right combination of stationary and mobile phases to exploit the subtle differences in the physical properties of the isomers.
FAQ: Which chromatographic technique (HPLC, SFC, Flash) is best for my separation?
Flash Chromatography: Often the first choice for large-scale (>1 g) purification if the diastereomers have a significant difference in polarity (ΔRf > 0.1 on TLC). Standard silica gel can sometimes be sufficient for separating diastereomers.[4]
High-Performance Liquid Chromatography (HPLC): The gold standard for both analytical and preparative scale separation of diastereomers that are difficult to resolve by flash chromatography. It offers higher efficiency and a wider variety of available stationary phases.
Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to normal-phase HPLC. SFC often provides faster separations and is more environmentally friendly. It is particularly effective for chiral separations on polysaccharide-based columns.[5]
Troubleshooting: My diastereomers are co-eluting on a standard silica gel column. What should I try next?
This is a common issue, as diastereomers can have very similar polarities.
Optimize the Mobile Phase: Before abandoning silica, systematically screen a range of solvent systems. Try switching from standard ethyl acetate/hexane to systems with different selectivities, such as dichloromethane/methanol or using additives like a small percentage of tert-butyl methyl ether (MTBE) or acetone.
Switch Stationary Phase: If mobile phase optimization fails, the next logical step is to change the stationary phase. Diastereomers that co-elute on silica may be resolved on phases with different retention mechanisms, such as:
Cyano (CN) or Diol-bonded silica: Offers different dipole-dipole interactions.
Pentafluorophenyl (PFP) phase: Provides aromatic, π-π, and dipole interactions that can be highly effective for separating isomers.[4]
Move to Chiral Chromatography: Chiral Stationary Phases (CSPs) are designed to separate enantiomers but are exceptionally effective at separating diastereomers. The interactions between the diastereomers and the chiral selector create significant differences in retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a robust starting point.[6]
Troubleshooting: I'm not getting separation on a chiral column. What factors can I optimize?
Even with a CSP, optimization is key.
Mobile Phase Composition: The choice between normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile) modes is critical. For spiro-lactones, normal-phase or polar organic modes are typically the most successful.[6]
Alcohol Modifier: In normal-phase mode, switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically alter selectivity.
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution, especially if your molecule has acidic or basic sites.
Temperature: Lowering the column temperature often increases the energetic difference between the analyte-CSP interactions, which can enhance resolution.
Protocol: Analytical Method Development for Chiral HPLC/SFC
This protocol provides a systematic workflow for developing a separation method for a diastereomeric mixture.
Objective: To achieve baseline resolution (Rs > 1.5) between the two diastereomer peaks.
Materials:
Diastereomeric mixture (~1 mg/mL in mobile phase)
HPLC or SFC system with UV detector
Selection of Chiral Stationary Phases (see table below)
Screen at least two to three columns with different polysaccharide backbones (e.g., an amylose-based and a cellulose-based CSP).
Start with a generic mobile phase, such as 80:20 Hexane:Isopropanol for HPLC or 85:15 CO₂:Methanol for SFC.
Set the flow rate to 1 mL/min for analytical columns (e.g., 4.6 mm ID).
Monitor at a wavelength where the compound has strong absorbance (e.g., 214 nm or 254 nm).
Evaluate Results:
If no separation is observed, try a different primary mobile phase (e.g., switch to 100% Methanol or Acetonitrile).
If partial separation is seen, proceed to optimization on that column.
Optimization:
Adjust Solvent Ratio: Fine-tune the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). Reducing the strong solvent percentage will increase retention and may improve resolution.
Change Alcohol Modifier: If using Hexane/Isopropanol, try substituting with Hexane/Ethanol. This simple change can significantly impact selectivity.
Temperature Screening: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.
Confirmation: Once baseline resolution is achieved, confirm the method's robustness by making small, deliberate changes to the conditions. The separation should remain stable.
Caption: Chromatographic method development workflow.
Typical Chiral Stationary Phases for Lactones
Common Mobile Phase Modes
Comments
Amylose-based (e.g., Chiralpak® IA, AD)
Normal Phase (Hexane/Alcohol)
Often provides excellent selectivity for a wide range of compounds.[5][6]
Cellulose-based (e.g., Chiralcel® OD, OJ)
Normal Phase (Hexane/Alcohol)
Offers complementary selectivity to amylose-based phases.
Immobilized Phases (e.g., IA, IB, IC)
Compatible with a wider range of solvents
Allows for the use of solvents like DCM, THF, or ethyl acetate, which can be beneficial.
Section 3: Troubleshooting Resolution by Crystallization
Crystallization is a cost-effective and scalable method for separating diastereomers, but it relies on the compounds having significantly different solubilities in a given solvent system.[7]
FAQ: When should I consider crystallization over chromatography?
Crystallization is a good option when:
You are working on a large scale (multi-gram to kilogram).
The diastereomers are crystalline solids.
You have a sample that is already enriched in one diastereomer (e.g., a 70:30 ratio or better). Separating a 50:50 mixture is significantly more challenging.[8]
Troubleshooting: My diastereomers are crystallizing together. How can I improve selectivity?
This indicates that the solubilities of the two diastereomers are too similar in your chosen solvent, or the crystallization is happening too quickly.
Systematic Solvent Screening: This is the most critical step. Screen a wide array of solvents with different polarities and functionalities (e.g., alcohols, esters, ketones, ethers, hydrocarbons). The goal is to find a solvent in which one diastereomer is sparingly soluble while the other is freely soluble at room temperature.
Control the Cooling Rate: Slow, controlled cooling from a hot, saturated solution is essential. Crash cooling will almost always trap impurities and the undesired diastereomer. Try letting the solution cool slowly to room temperature and then gradually decreasing the temperature to 4°C or 0°C over several hours.[7]
Use Seeding: If you have a small amount of the pure, desired diastereomer, use it to seed the supersaturated solution. A seed crystal provides a template for crystallization to begin, which can significantly improve selectivity.[8]
Sonication: Brief sonication of a seeded solution can sometimes induce selective crystallization, especially for stubborn mixtures.[8]
Caption: Decision tree for troubleshooting crystallization.
Section 4: Alternative and Complementary Strategies
FAQ: What is enzymatic kinetic resolution and is it suitable for spiro-dilactones?
Enzymatic kinetic resolution is a powerful technique that uses an enzyme (often a lipase) to selectively react with one stereoisomer in a mixture.[9] For a diastereomeric mixture of spiro-dilactones, you could explore two main avenues:
Resolution of a Precursor: If the synthesis involves a hydroxyl-acid precursor, a lipase could be used to selectively acylate the hydroxyl group of one diastereomer. The resulting ester can then be easily separated from the unreacted alcohol by standard chromatography.
Resolution of the Lactone: While less common, some lipases can catalyze the hydrolysis or alcoholysis of lactones. The enzyme would selectively open the lactone ring of one diastereomer, allowing for separation.
This method is highly effective for producing compounds with very high optical purity.[9]
FAQ: Can I use a chemical resolving agent?
Yes. If the spiro-dilactone structure contains a reactive handle (like a free carboxylic acid or hydroxyl group), you can react the diastereomeric mixture with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine or chiral acid). This converts your mixture of diastereomers into a new mixture of diastereomers with much larger structural differences. These new diastereomers often have very different physical properties, making them much easier to separate by crystallization or standard flash chromatography. After separation, the resolving agent is chemically cleaved to yield the pure, desired diastereomer.
References
Mori, K., & Abe, K. (1993). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral BINOL-Derived Catalysis. Journal of Organic Chemistry. Available at: [Link]
Snider, B. B., & Che, Q. (2008). Concise Synthesis of Spirocyclic, Bridged Gamma-Butyrolactones via Stereospecific, Dyotropic Rearrangements of Beta-Lactones. Journal of the American Chemical Society, 130(32), 10478-9. Available at: [Link]
Wang, X., et al. (2017). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications, 53(6), 1051-1054. Available at: [Link]
Wang, Z., et al. (2022). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams. Journal of the American Chemical Society. Available at: [Link]
Pálovics, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]
Kim, D., & Movassaghi, M. (2015). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 17(15), 3856–3859. Available at: [Link]
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
Organic Chemistry Portal. Lactone synthesis. Available at: [Link]
ResearchGate. (2019). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]
Reddy, P. V., & Falck, J. R. (2002). Chelation-Controlled Reduction: Stereoselective Formation of syn-1,3-Diols and Synthesis of Compactin and Mevinolin Lactone. The Journal of Organic Chemistry, 67(23), 8344–8349. Available at: [Link]
Hasegawa, T., et al. (2016). Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. Journal of Oleo Science. Available at: [Link]
Wang, Y., et al. (2019). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Nature Communications, 10(1), 1-8. Available at: [Link]
Sousa, M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. Available at: [Link]
Reddit. (2023). Separation of diastereomers by crystallization with seeding. Available at: [Link]
Deidda, R., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. Available at: [Link]
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]
Company, R., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19572–19585. Available at: [Link]
Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1589. Available at: [Link]
Zhang, K., et al. (2016). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. Angewandte Chemie. Available at: [Link]
Bakhtin, M. A., et al. (2022). Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. Molecules, 27(22), 8023. Available at: [Link]
Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Available at: [Link]
Virtanen, T., et al. (2016). Intramolecular Lactonization of Poly(α-hydroxyacrylic acid): Kinetics and Reaction Mechanism. Journal of Polymers. Available at: [Link]
Technical Support Center: Method Refinement for the Isolation of Parasorbic Acid
From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the nuanced process of isolating parasorbic acid from natural sources. As a potent lactone and the direct precursor t...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced process of isolating parasorbic acid from natural sources. As a potent lactone and the direct precursor to the widely used antimicrobial sorbic acid, parasorbic acid presents unique challenges and opportunities for researchers in natural product chemistry and drug development. Its inherent instability necessitates a refined and meticulous approach to prevent its isomerization during extraction and purification.
This guide is structured to move beyond simple protocols. It aims to provide you with the foundational principles, troubleshooting strategies, and validated methods required for success. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a scientifically-grounded decision.
Part 1: Foundational Principles & Core Workflow
Before addressing specific experimental issues, it is critical to understand the key chemical properties of parasorbic acid and the overall logic of the isolation workflow.
Parasorbic acid is the cyclic lactone of 5-hydroxy-2-hexenoic acid.[1][2] Its most well-documented natural source is the berry of the rowan tree (Sorbus aucuparia), where it exists as a precursor to sorbic acid.[1][3][4] The primary challenge in its isolation is its thermodynamic instability; the α,β-unsaturated lactone ring is susceptible to hydrolysis (ring-opening) under thermal stress or non-neutral pH conditions, which converts it into the more stable, open-chain sorbic acid.[1][5][6][7] Therefore, the entire isolation strategy must be designed around preserving the integrity of this lactone structure.
High-Level Experimental Workflow
The following workflow provides a bird's-eye view of the journey from raw plant material to a purified, characterized compound. Each stage presents unique challenges that will be addressed in the troubleshooting section.
Caption: General workflow for parasorbic acid isolation.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the isolation process in a direct question-and-answer format.
Question: My final yield of parasorbic acid is extremely low. What are the most likely causes during my extraction phase?
Answer: Low yield is the most common issue and almost always traces back to the degradation of the target molecule. Let's break down the critical points in the extraction phase:
Source Material Integrity: The concentration of parasorbic acid is highest in green, unripe rowan berries and decreases as the berries fully ripen.[3][8] Harvesting at the optimal time is crucial. Once harvested, the berries must be immediately flash-frozen (e.g., in liquid nitrogen) and stored at -80°C to halt enzymatic activity and spontaneous degradation.
Temperature Control is Non-Negotiable: Parasorbic acid readily isomerizes to sorbic acid with heat.[5][6][9] Your entire extraction process, from homogenization to filtration, must be conducted at or below 4°C. Use pre-chilled solvents, perform extractions in an ice bath, and use a refrigerated centrifuge.
Solvent Choice and Extraction Time: While methanol is an effective solvent for general extraction, a less polar solvent like ethyl acetate can sometimes offer better selectivity, reducing the co-extraction of highly polar interferents like sugars and organic acids.[3] However, extraction efficiency might be lower. For methanol or ethanol extractions, minimize the duration. A study on Korean Sorbus species found that leaching for 6 hours at room temperature or 4 hours at 40°C was optimal, but for preserving the unstable parasorbic acid, lower temperatures and potentially shorter, repeated extractions are advisable.
Question: I'm detecting significant amounts of sorbic acid in my initial extract, even with careful handling. How can I prevent this premature conversion?
Answer: The presence of sorbic acid indicates that the lactone ring of parasorbic acid has opened. This is a direct consequence of process conditions.
pH Management: The hydrolysis of the lactone is catalyzed by both acid and base.[1][7] The natural environment of the berry juice is acidic due to compounds like malic acid.[8] While you must avoid adding strong acids or bases, it's important to be aware that the native pH can contribute to slow degradation. Work quickly and keep temperatures as low as possible to minimize the reaction rate.
Thermal Stress During Solvent Removal: A critical point of degradation is the removal of the extraction solvent. Standard rotary evaporation, even under vacuum, can introduce enough heat to cause significant isomerization. Use a rotary evaporator with a low-temperature bath (e.g., 20-25°C) and high vacuum. For highly sensitive work, consider freeze-drying (lyophilization) if your solvent system allows, as it is the gentlest method for solvent removal.
Moisture: Water is a reactant in the hydrolysis of the lactone.[6] While aqueous solvent mixtures are often used for extraction, minimizing the water content where possible and ensuring subsequent extracts are dried (e.g., with anhydrous sodium sulfate) before concentration can help improve stability.
Question: I'm struggling to achieve good separation of parasorbic acid from co-extractives during HPLC purification. What are my best options?
Answer: Co-extraction of chemically similar compounds from Sorbus aucuparia—such as other organic acids, phenolic compounds, and fatty acids—is inevitable and complicates purification.[10][11][12]
Column Chemistry: A C18 reversed-phase column is the standard and most effective choice for separating moderately polar compounds like parasorbic acid from both more polar (sugars, phenolic acids) and less polar (lipids) contaminants.[3][13]
Mobile Phase Optimization: A typical mobile phase involves a mixture of a slightly acidic aqueous buffer and an organic solvent like methanol or acetonitrile.[3]
Rationale for Acidification: Using a mobile phase with a pH around 3.0-4.5 ensures that any carboxylic acids (like co-extracted malic acid or prematurely formed sorbic acid) are protonated, making them less polar and improving their retention and peak shape on a reversed-phase column. Acetic acid or formic acid are common choices.
Gradient Elution: Isocratic elution is unlikely to resolve the complex mixture from a crude extract. A shallow gradient, starting with a high aqueous percentage and slowly increasing the organic solvent, will be necessary to first elute highly polar compounds and then resolve parasorbic acid from other closely-eluting species.
Sample Cleanup Prior to HPLC: Do not inject crude extract directly onto your preparative column. A preliminary cleanup step is vital. Consider a liquid-liquid extraction (LLE). After removing the initial extraction solvent, re-dissolve the residue in water, adjust the pH to be slightly acidic, and extract with a water-immiscible organic solvent like ethyl acetate. Parasorbic acid will partition into the organic layer, leaving many highly polar impurities behind.
Question: How can I confidently identify and quantify my final purified product?
Answer: Proper analytical characterization is essential to confirm you have isolated parasorbic acid and not its isomer, sorbic acid, or an unrelated compound.
Chromatographic Confirmation: On a C18 HPLC column, parasorbic acid will have a different retention time than sorbic acid. You must run an authentic standard of both compounds to confirm the identity of your peak.
Spectroscopic Analysis:
HPLC-UV: Parasorbic acid, as an α,β-unsaturated lactone, has a UV absorbance maximum at a shorter wavelength than the conjugated diene system of sorbic acid. Expect a λ-max around 210-220 nm for parasorbic acid, whereas sorbic acid's is around 254-260 nm.[3][13][14]
GC-MS: Gas chromatography-mass spectrometry is a powerful tool. The mass spectrum will show a molecular ion peak (M+) at m/z 112.13 for parasorbic acid. The fragmentation pattern will be distinct from that of sorbic acid and can be compared to library data.[1]
NMR: Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. ¹H and ¹³C NMR will clearly distinguish between the cyclic structure of parasorbic acid and the linear structure of sorbic acid.
Quantification: For accurate quantification, HPLC-UV is the most common method.[3][13] Create a calibration curve using a certified reference standard of parasorbic acid. The concentration in your sample is determined by comparing its peak area to this curve.[3]
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary interfering compounds in Sorbus aucuparia I should anticipate?
Sorbus aucuparia berries have a complex matrix. Key interferents include high concentrations of sugars (sorbitol, glucose), organic acids (malic acid), and a wide array of phenolic compounds (chlorogenic acid, quercetin, catechins).[10][11][15][16] These are highly polar and can overload a reversed-phase column if not partially removed during initial cleanup steps.
Q2: Can I use commercially available dried rowan berries for isolation?
Fresh or flash-frozen berries are strongly recommended. The drying process, especially if it involves heat, can significantly convert parasorbic acid to sorbic acid.[17] While some success has been reported with dried berries, expect lower yields of the target lactone.
Q3: What safety precautions should I take when handling parasorbic acid?
Parasorbic acid is known to be toxic, causing gastrointestinal irritation and nausea.[1][6] Long-term studies have suggested potential adverse effects, leading the IARC to classify it as a Group 3 agent ("not classifiable as to its carcinogenicity to humans").[1][4] Always handle the pure compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.
Q4: Is there a simple way to validate my isolation process?
A useful validation experiment is to intentionally convert a small, purified aliquot of your isolated parasorbic acid to sorbic acid. This can be done by gentle heating in an acidic aqueous solution.[6][7] You can then run an HPLC analysis of the "before" and "after" samples. You should observe the disappearance of the parasorbic acid peak and the appearance of a new peak at the retention time corresponding to a sorbic acid standard. This confirms the identity of your starting material.
Parasorbic to Sorbic Acid Conversion
Caption: The key transformation challenge in parasorbic acid isolation.
Part 4: Protocols & Data
Protocol 1: Low-Temperature Extraction and Cleanup
This protocol is a general guideline and may require optimization based on your specific equipment and material.
Homogenization: Weigh 100 g of frozen, unripe Sorbus aucuparia berries. Without thawing, homogenize them in 400 mL of pre-chilled (-20°C) methanol using a high-speed blender. Perform this in short bursts to prevent frictional heating.
Extraction: Transfer the slurry to a beaker and stir gently on a magnetic stir plate in a 4°C cold room or ice bath for 2 hours.
Filtration & Centrifugation: Filter the mixture through several layers of cheesecloth to remove the bulk solids. Centrifuge the resulting liquid at 4000 x g for 15 minutes at 4°C to pellet fine particulates.
Solvent Removal: Carefully decant the supernatant. Remove the methanol using a rotary evaporator with the water bath set to a maximum of 25°C. Evaporate to a thick, aqueous syrup.
Liquid-Liquid Extraction (Cleanup): Add 100 mL of deionized water to the syrup. Transfer to a separatory funnel and extract three times with 75 mL portions of cold ethyl acetate.
Drying and Final Concentration: Pool the ethyl acetate fractions. Dry over anhydrous sodium sulfate, filter, and concentrate using the rotary evaporator (bath at 25°C). The resulting residue is your crude extract, ready for chromatographic purification.
Protocol 2: HPLC-UV Analysis and Quantification
System: HPLC with UV detector.
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 60% B (linear gradient)
25-30 min: 60% to 10% B (return to initial)
30-35 min: 10% B (equilibration)
Flow Rate: 1.0 mL/min.
Detection: 215 nm for parasorbic acid; 254 nm for sorbic acid (can monitor both).
Sample Preparation: Dissolve crude extract or purified fractions in the initial mobile phase (90:10 A:B) and filter through a 0.45 µm syringe filter.
Data Tables
Table 1: Physicochemical Properties of Parasorbic Acid
Definitive structural elucidation; distinguishes cyclic vs. open-chain isomers.[18]
References
Krivoruchko, E., et al. (2018). Research in the chemical composition of the bark of Sorbus aucuparia. Ceska Slov Farm, 67(4), 179-184. ([Link])
Krivoruchko, E., et al. (2018). Research in the chemical composition of the bark of Sorbus aucuparia. PubMed. ([Link])
Olszewska-Slonina, D., et al. (2026). Mountain ash (Sorbus aucuparia): From forest to functional food with bioactive health benefits. Functional Food Science, 6(1), 12-26. ([Link])
Mombekov, S., et al. (2024). Study of the chemical components of CO2 extracts from the fruits of Sorbus aucuparia L. ScienceRise: Pharmaceutical Science, 2(48), 83-90. ([Link])
Nagy, M., & Klembara, J. (1985). Some antifungal properties of sorbic acid extracted from berries of rowan (Sorbus aucupatia). Journal of Biological Education, 19(2), 127-130. ([Link])
Jurikova, T., et al. (2019). The Sorbus spp.—Underutilised Plants for Foods and Nutraceuticals: Review on Polyphenolic Phytochemicals and Antioxidant Potential. Molecules, 24(4), 665. ([Link])
Vidrih, R., et al. (2019). Chemical Characterization and Antioxidant Potential of the Rowan (Sorbus aucuparia L.) Fruits from Alpine-Dinaric Region of Croatia. Food Technology and Biotechnology, 57(4), 506-514. ([Link])
Chemcess. (2024). Sorbic Acid: Properties, Reactions, Production And Uses. Chemcess. ([Link])
Gerschenson, L. N., & Rojas, A. M. (1989). Stability of Sorbic Acid in Model Food Systems of Reduced Water Activity: Sugar Solutions. Journal of Food Science, 54(4), 1035-1037. ([Link])
The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. ([Link])
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sorbic acid. ([Link])
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2315-2329. ([Link])
ERIC. (1985). Some Antifungal Properties of Sorbic Acid Extracted from Berries of Rowan (Sorbus Aucuparia). Journal of Biological Education. ([Link])
American Botanical Council. (1999). Mountain Ash berry. HerbalGram. ([Link])
Kim, Z. U., & Lee, S. K. (1969). Isolation of Sorbic Acid from the Mountain Ash Berries (I). Journal of the Korean Chemical Society, 13(2), 123-127. ([Link])
Tircavu, I. G., et al. (2026). Bromatological Profile of Fruits from Sorbus aucuparia and Crataegus monogyna: Polyphenol Bioaccessibility and Inhibitory Effect on Lipid Peroxidation in a Biological Model. MDPI. ([Link])
Singh, P., et al. (2021). Rowan Berries: A Potential Source for Green Synthesis of Extremely Monodisperse Gold and Silver Nanoparticles and Their Antimicrobial Property. Nanomaterials, 12(1), 73. ([Link])
Crombie, L., & Firth, P. A. (1968). Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.). Journal of the Chemical Society C: Organic, 2852-2856. ([Link])
Singh, P., et al. (2021). Rowan Berries: A Potential Source for Green Synthesis of Extremely Monodisperse Gold and Silver Nanoparticles and Their Antimicrobial Property. MDPI. ([Link])
Schmid, A., et al. (2001). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 40(10), 1645-1666. ([Link])
Verma, S., & Kumar, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. ([Link])
Karapetyan, A., Fafuryan, Z., & Gabrielyan, I. (2026). Mountain ash (sorbus aucuparia): from forest to functional food with bioactive health benefits. Functional Food Science, 6(1), 12-26. ([Link])
Zhao, L., et al. (2016). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Chemical Society Reviews, 45(18), 4848-4871. ([Link])
Csedő, C., et al. (2023). Rowanberry—A Source of Bioactive Compounds and Their Biopharmaceutical Properties. Plants, 12(18), 3225. ([Link])
Csedő, C., et al. (2023). Rowanberry—A Source of Bioactive Compounds and Their Biopharmaceutical Properties. MDPI. ([Link])
Atamanyuk, D., & Semenchenko, K. (2023). Sorbus aucuparia L. Fruit Is a Source of the Drug for Increasing the Efficiency of Tumor Chemotherapy. ResearchGate. ([Link])
Comparative analysis of the flavor profiles of different delta-lactones
Comparative Analysis of the Flavor Profiles of Delta-Lactones Delta-lactones (δ-lactones) are cyclic intramolecular esters characterized by a six-membered pyran ring. While their five-membered furan ring counterparts (γ-...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of the Flavor Profiles of Delta-Lactones
Delta-lactones (δ-lactones) are cyclic intramolecular esters characterized by a six-membered pyran ring. While their five-membered furan ring counterparts (γ-lactones) are historically recognized for their aggressive odor activity, δ-lactones are indispensable in advanced flavor chemistry. They impart the critical creamy, peachy, buttery, and milky notes required to build authentic flavor architectures in both sweet and savory applications.
As formulation scientists and flavor chemists navigate the complexities of product development, understanding the structure-activity relationships, sensory thresholds, and analytical methodologies surrounding δ-lactones is paramount.
The sensory profile of a δ-lactone is fundamentally dictated by the length of its aliphatic side chain. As the carbon chain extends, the compound's volatility decreases, which shifts its sensory impact from highly volatile olfactory notes to profound gustatory (taste) effects.1[1].
When a δ-lactone enters the nasal cavity, it binds to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. This binding initiates a well-defined signal transduction cascade that translates chemical structure into sensory perception.
Fig 2. GPCR-mediated olfactory signal transduction pathway for delta-lactone sensory perception.
Comparative Flavor Profiles
The table below synthesizes the quantitative and qualitative sensory data for the three most critical δ-lactones used in commercial drug and food formulation.
Compound
Ring Size
Side Chain
Odor Description
Key Sensory Traits & Thresholds
Target Formulations
δ-Octalactone
6-membered
Propyl
Sweet, coconut, creamy
High volatility; acts as a subtle complementary aroma rather than a primary driver.
Dairy Applications: Formulators often face a cost-to-performance dilemma. δ-Decalactone is highly aromatic and cost-effective, offering a strong "bang for your buck." However, 4[4], despite its higher cost.
Savory Applications: In savory profiles (e.g., roast beef or pork), δ-Dodecalactone acts as a structural counterbalance.4[4], rounding out the formulation without making it taste explicitly like milk.
Experimental Methodology: GC-MS-O & AEDA
To accurately profile lactones in complex matrices (such as aged cheeses or pharmaceutical suspensions), analytical abundance (GC peak area) cannot be relied upon, as it does not linearly correlate with human sensory impact. We must utilize5[5].
To ensure this protocol is a self-validating system , we employ a two-pronged verification mechanism: an internal standard to quantify extraction recovery, and a final aroma recombination experiment to prove the analytical findings actually recreate the target flavor.
Step-by-Step Profiling Protocol
Matrix Deodorization & Standardization: Prepare a deodorized base matrix (e.g., lipid-extracted cheese model) to serve as a blank. Spike the sample with an internal standard (e.g., 2-methyl-3-heptanone) to quantify extraction recovery.
Solid-Phase Microextraction (SPME): Equilibrate the sample at 40°C for 30 minutes using a DVB/CAR/PDMS fiber.
Causality:6[6]. SPME avoids the heat-induced artifact formation (Maillard reactions) and loss of highly volatile compounds that plague traditional solvent extraction.
Chromatographic Separation: Desorb the fiber in the GC injection port at 250°C. Route the effluent through a capillary wax column.
Causality: A polar wax column is strictly required to resolve structural isomers (e.g., γ- vs. δ-lactones) that frequently co-elute on non-polar phases.
Effluent Splitting: Split the column effluent 1:1 between the Mass Spectrometer (MS) for chemical identification and the Olfactometric (O) port for sensory detection.
Aroma Extract Dilution Analysis (AEDA): Serially dilute the extract (e.g., 1:2, 1:4, 1:8). A panel of trained assessors sniffs the O-port.5[5].
Recombination Validation:7[7]. Sensory panelists compare the recombinant to the original sample. If the profiles match, the system validates that no key odorants were missed during SPME.
Fig 1. GC-MS-O and AEDA workflow for the isolation and identification of aroma-active delta-lactones.
References
Wright, J. (2024). "delta-Dodecalactone in Dairy, Fruit, Savory, Brown & Other Flavors", Perfumer & Flavorist. Available at:[Link]
"Detection of Aroma Active Components in Cheese by Gas Chromatography- Olfactometry (GC-O): A Brief Review", Preprints.org. Available at: [Link]
"Flavoromic determination of lactones in cheddar cheese by GC–MS–olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis", Food Chemistry (via ResearchGate). Available at: [Link]
"Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds", PMC. Available at: [Link]
"Identification and Quantitation of the Volatile Compounds Responsible for the Aroma of Pawpaw (Asimina triloba)", CABI Digital Library. Available at:[Link]
"Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review", Semantic Scholar. Available at: [Link]
"Delta Decalactone manufacturers and suppliers in China", Odowell. Available at: [Link]
Confirming the Structure of Synthesized DHHMP through Spectral Analysis: A Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the spectral data for a novel, synthesized compound, Dihydroxymethylidenyl-heptadeca-2,4,6-trienoic acid methyl ester (DHHMP), against a known alternative, Methyl (2E,4E,6Z)-deca-2,4,6-trienoate. By delving into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we will not only confirm the structure of DHHMP but also illustrate the principles of spectral interpretation that are fundamental to chemical sciences.
Introduction: The Significance of DHHMP and the Need for Structural Verification
The target molecule, Dihydroxymethylidenyl-heptadeca-2,4,6-trienoic acid methyl ester (DHHMP), is a polyunsaturated fatty acid methyl ester with a complex array of functional groups, including a conjugated triene system, a methyl ester, and vicinal diols. For the purpose of this guide, we will be working with a specific, stable isomer: Methyl (2E,4E,6E)-8,9-dihydroxy-7-methylheptadeca-2,4,6-trienoate . Such polyhydroxylated and polyunsaturated lipids are of significant interest in biomedical research for their potential as signaling molecules and therapeutic agents.
Given the complexity of its structure and the potential for multiple isomers, confirming the successful synthesis of DHHMP is non-trivial. Spectral analysis provides a powerful, non-destructive suite of techniques to elucidate the precise connectivity and stereochemistry of the molecule. This guide will walk through the expected spectral data for our target molecule and compare it with a commercially available, simpler conjugated triene, Methyl (2E,4E,6Z)-deca-2,4,6-trienoate, to highlight the unique spectral signatures of DHHMP's key functional groups.
Synthesis of DHHMP: A Plausible Synthetic Route
The synthesis of DHHMP can be envisioned through a multi-step process involving standard organic transformations. While the full optimization of such a synthesis is beyond the scope of this guide, a plausible route is outlined below to provide context for the subsequent structural analysis. This hypothetical synthesis is crucial for anticipating potential byproducts and for understanding the origin of the various structural motifs within the final molecule.
A convergent synthesis approach would be most efficient. The synthesis could involve the creation of two key fragments: a C1-C7 triene-containing fragment and a C8-C17 fragment derived from a suitable chiral starting material to install the diol stereochemistry. The key steps would include:
Horner-Wadsworth-Emmons olefination: To construct the conjugated triene system with high stereocontrol.
Sharpless asymmetric dihydroxylation: To introduce the vicinal diols with a defined stereochemistry onto an alkene precursor of the C8-C17 fragment.
Grignard reaction or other C-C bond-forming reaction: To couple the two main fragments.
Esterification: To form the final methyl ester.[1][2]
The purification of the final product would be achieved through column chromatography, and its purity assessed by HPLC and the spectral methods discussed herein.
Experimental Protocols for Spectral Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols for spectral analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical; CDCl₃ is standard, but CD₃OD can be useful for exchanging labile protons (e.g., -OH).
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.[3]
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is standard to produce a spectrum with single lines for each unique carbon atom. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet or a Nujol mull can be prepared.
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[4] The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS analysis of hydroxylated fatty acid methyl esters, derivatization (e.g., silylation) is often necessary to increase volatility.[5][6] Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns.[7] Electrospray Ionization (ESI) is a "soft" ionization technique often used with LC-MS that typically provides a strong molecular ion peak.
Data Acquisition: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and key fragments.
Spectral Data Comparison: DHHMP vs. Methyl (2E,4E,6Z)-deca-2,4,6-trienoate
The following tables present a comparison of the expected spectral data for our synthesized DHHMP and the known data for Methyl (2E,4E,6Z)-deca-2,4,6-trienoate. This side-by-side comparison will form the basis of our structural confirmation.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for DHHMP, Known for Alternative)
Proton Environment
Predicted DHHMP Chemical Shift (ppm)
Known Methyl (2E,4E,6Z)-deca-2,4,6-trienoate Chemical Shift (ppm)
Key Differences & Rationale
Olefinic Protons (Conjugated Triene)
5.8 - 7.5
5.7 - 7.3
The chemical shifts for the conjugated system will be broadly similar, appearing in the deshielded region of the spectrum.[3][8] The specific splitting patterns will differ due to the different substitution at C7.
-OCH₃ (Methyl Ester)
~3.7
~3.7
The methyl ester singlet is a highly characteristic peak and should appear at a very similar chemical shift in both molecules.[9]
-CH(OH)-
~3.4 - 3.8
N/A
Two distinct signals in this region, coupled to each other and adjacent protons, are a key indicator of the vicinal diol in DHHMP.
-OH (Hydroxyl Protons)
Broad, variable (1.5 - 4.0)
N/A
These signals are often broad and their chemical shift is concentration and solvent-dependent. They can be confirmed by a D₂O exchange experiment.
Alkyl Chain Protons (-CH₂, -CH₃)
0.8 - 2.5
0.9 - 2.2
DHHMP will have a much more complex alkyl region due to the long C8-C17 chain, including a characteristic terminal methyl group triplet around 0.9 ppm.
Allylic Protons
~2.0 - 2.5
~2.1
The protons on the carbon adjacent to the triene system will be deshielded.
-CH(CH₃)-
~1.8 - 2.2
N/A
The methine proton at C7, adjacent to the triene and the methyl group, will appear as a multiplet.
-CH(CH₃)-
~1.0
N/A
The methyl group at C7 will appear as a doublet, coupled to the C7 proton.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for DHHMP, Known for Alternative)
Carbon Environment
Predicted DHHMP Chemical Shift (ppm)
Known Methyl (2E,4E,6Z)-deca-2,4,6-trienoate Chemical Shift (ppm)
Key Differences & Rationale
C=O (Ester Carbonyl)
~167
~167
The ester carbonyl carbon is a characteristic downfield signal.
Olefinic Carbons (Conjugated Triene)
115 - 150
118 - 145
Both molecules will show six signals in this region. The specific shifts will be influenced by the substitution pattern.
-OCH₃ (Methyl Ester)
~51
~51
A sharp, upfield signal characteristic of the ester methyl group.
-CH(OH)-
~70 - 78
N/A
The presence of two signals in this region is strong evidence for the diol functionality. The electronegative oxygen atoms cause a significant downfield shift.
Alkyl Chain Carbons (-CH₂, -CH₃)
14 - 40
13 - 32
DHHMP will exhibit a greater number of signals in this region corresponding to the long alkyl chain.
-CH(CH₃)-
~35 - 45
N/A
The C7 carbon will appear in this region.
-CH(CH₃)-
~15 - 20
N/A
The methyl group at C7 will be in the upfield alkyl region.
Table 3: Comparison of IR Spectral Data (Predicted for DHHMP, Known for Alternative)
Functional Group Vibration
Predicted DHHMP Absorption (cm⁻¹)
Known Methyl (2E,4E,6Z)-deca-2,4,6-trienoate Absorption (cm⁻¹)
Key Differences & Rationale
O-H Stretch (Alcohol)
3500 - 3200 (broad, strong)
N/A
This broad, strong absorption is a definitive indicator of the hydroxyl groups in DHHMP.
C-H Stretch (sp³)
3000 - 2850 (strong)
3000 - 2850 (medium)
Both will show these absorptions, but they will be more intense in DHHMP due to the long alkyl chain.[4]
C-H Stretch (sp²)
3100 - 3000 (medium)
3100 - 3000 (medium)
Characteristic of the C-H bonds on the conjugated triene.
C=O Stretch (Ester)
~1720 (strong)
~1720 (strong)
The conjugated ester carbonyl stretch is a very strong and sharp peak.[10]
C=C Stretch (Conjugated)
1650 - 1600 (multiple, medium)
1650 - 1600 (multiple, medium)
The conjugated double bonds give rise to a series of absorptions in this region.
C-O Stretch (Ester & Alcohol)
1300 - 1000 (multiple, strong)
1250 - 1100 (multiple, strong)
Both will have strong C-O stretching from the ester. DHHMP will have additional strong C-O stretches from the alcohol groups.[11]
Table 4: Comparison of Mass Spectrometry Data (Predicted for DHHMP, Known for Alternative)
Mass Spectrometry Feature
Predicted DHHMP Data (m/z)
Known Methyl (2E,4E,6Z)-deca-2,4,6-trienoate Data (m/z)
Key Differences & Rationale
Molecular Ion (M⁺)
338 (for C₂₀H₃₄O₄)
180 (for C₁₁H₁₆O₂)
The molecular ion peak confirms the molecular weight and, with HRMS, the elemental composition.[12][13]
Key Fragmentation Pathways
- Loss of H₂O (-18) - Loss of -OCH₃ (-31) - McLafferty rearrangement - Cleavage adjacent to the diol system
- Loss of -OCH₃ (-31) - Cleavage along the alkyl chain
DHHMP will show characteristic neutral losses of water from the alcohol groups. Cleavage between the two hydroxyl-bearing carbons (C8-C9) will be a significant fragmentation pathway.[5][14]
In-Depth Spectral Interpretation for DHHMP
The data presented in the comparison tables strongly supports the successful synthesis of Methyl (2E,4E,6E)-8,9-dihydroxy-7-methylheptadeca-2,4,6-trienoate. Here, we will dissect the predicted spectra to demonstrate how each piece of data contributes to the final structural confirmation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.
Downfield Region (5.8 - 7.5 ppm): The complex series of multiplets in this region is characteristic of the six protons of the conjugated triene system. The large coupling constants (typically >10 Hz) will confirm the trans (E) stereochemistry of the double bonds.
Methyl Ester Singlet (~3.7 ppm): A sharp singlet integrating to three protons is a clear indication of the -OCH₃ group.
Carbinol Protons (~3.4 - 3.8 ppm): Two distinct multiplets in this region, each integrating to one proton, are strong evidence for the two -CH(OH)- groups. Their coupling to each other will confirm their vicinal relationship.
Upfield Region (0.8 - 2.5 ppm): This region will contain the signals for the long alkyl chain. A triplet at ~0.9 ppm integrating to three protons confirms the terminal methyl group. A doublet at ~1.0 ppm will correspond to the methyl group at C7. The remaining methylene and methine protons will appear as complex multiplets.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
Carbonyl Carbon (~167 ppm): A single peak in the far downfield region confirms the presence of the ester carbonyl group.
Olefinic Carbons (115 - 150 ppm): Six distinct signals in this region correspond to the six sp² hybridized carbons of the triene system.
Carbinol Carbons (~70 - 78 ppm): Two signals in this region are definitive for the two carbons bearing hydroxyl groups (C8 and C9).
Methyl Ester Carbon (~51 ppm): A single peak corresponding to the -OCH₃ carbon.
Alkyl Carbons (14 - 45 ppm): The remaining signals in the upfield region will account for all the sp³ hybridized carbons of the long alkyl chain and the methyl group at C7.
IR Spectrum Analysis
The IR spectrum is particularly useful for identifying key functional groups.
Broad O-H Stretch (3500 - 3200 cm⁻¹): The presence of a strong, broad absorption band in this region is irrefutable evidence for the hydroxyl groups. Its broadness is a result of hydrogen bonding.
Strong C=O Stretch (~1720 cm⁻¹): A sharp, intense peak in this region is characteristic of the ester carbonyl group. The conjugation with the triene system shifts this absorption to a slightly lower wavenumber compared to a saturated ester.
C-O Stretches (1300 - 1000 cm⁻¹): Multiple strong bands in this region will be present, corresponding to the C-O bonds of the ester and the two alcohol functionalities.
Mass Spectrum Analysis
The mass spectrum provides the molecular weight and key fragmentation information that acts as a final confirmation of the structure.
Molecular Ion: The observation of a molecular ion peak at m/z 338 (or [M+H]⁺ at 339 in ESI) confirms the molecular formula C₂₀H₃₄O₄.
Fragmentation: Key fragments will arise from:
The loss of a methoxy group (-31) to give a fragment at m/z 307.
The loss of one or two molecules of water (-18, -36) from the diol.
Alpha-cleavage at the C8-C9 bond, which will break the molecule into two large, diagnostic fragments.
Visualizing the Workflow
To provide a clear overview of the process of spectral analysis, the following diagrams illustrate the experimental workflow.
Caption: A high-level overview of the workflow from synthesis to structural confirmation.
Caption: Detailed workflow for the multi-technique spectral analysis of the DHHMP sample.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of the synthesized DHHMP. The predicted spectral features of DHHMP, when compared to the known data for Methyl (2E,4E,6Z)-deca-2,4,6-trienoate, highlight the unique and identifiable signatures of the long alkyl chain and the vicinal diol functionality. Each analytical technique provides complementary information, and together they allow for an unambiguous assignment of the molecular structure. This guide serves as a template for the rigorous structural elucidation required in modern chemical research and development.
References
Metz, J. G., et al. (2001). Production of Polyunsaturated Fatty Acids by Polyketide Synthases in Both Prokaryotes and Eukaryotes. Science, 293(5528), 290-293. [Link]
Schiller, J., et al. (1999). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 123-130. [Link]
Geyer, R., et al. (1988). Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry. Biomedical and Environmental Mass Spectrometry, 17(6), 415-420. [Link]
Cahoon, E. B., et al. (2000). A Fungal Fatty Acid Hydroxylase is Functionally Related to the Oleate 12-Desaturases. Proceedings of the National Academy of Sciences, 97(22), 12315-12320. [Link]
Michael, O. A., et al. (2019). Methanolic Synthesis of Fatty Acid Methyl Esters (FAME) from Waste Materials. Chemical Science International Journal, 26(3), 1-14. [Link]
LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
PubChem. (n.d.). (2E,4E,6Z)-Methyl deca-2,4,6-trienoate. National Center for Biotechnology Information. [Link]
Gkizis, P. L., et al. (2017). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 22(10), 1679. [Link]
Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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In Vitro vs. In Vivo Bioactivity of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one: A Translational Guide
Introduction The compound 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (often referred to as DHTAL or the aglycone of gerberin) is a privileged heterocyclic scaffold in both medicinal chemistry and agrochemical developm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (often referred to as DHTAL or the aglycone of gerberin) is a privileged heterocyclic scaffold in both medicinal chemistry and agrochemical development. Characterized by an α,β-unsaturated δ-lactone ring, this molecule exhibits a broad spectrum of bioactivities, including potent antifungal, antimicrobial, and anticancer properties 1.
For drug development professionals and agricultural scientists, understanding the translational gap between isolated in vitro assays and complex in vivo systems is critical. This guide objectively compares the bioactivity of DHTAL across these two paradigms, providing self-validating experimental protocols and mechanistic insights to optimize lead compounds.
Mechanistic Grounding: The Michael Acceptor Paradigm
The core bioactivity of DHTAL stems from its unique electronic structure. The endocyclic double bond conjugated with the lactone carbonyl creates a highly reactive Michael acceptor . This structural motif allows the molecule to form covalent adducts with nucleophilic residues—specifically thiol groups on cysteine residues—within the active sites of target enzymes and transcription factors 1.
By irreversibly binding to these biological nucleophiles, DHTAL inhibits critical signaling pathways such as NF-κB, subsequently inducing Endoplasmic Reticulum (ER) stress, JNK pathway activation, and ultimate cellular apoptosis in pathogenic or malignant cells 2.
Fig 1. Mechanistic pathway of DHTAL via Michael addition leading to cellular apoptosis.
In Vitro Bioactivity Profiling
In vitro studies provide a highly controlled environment to determine the intrinsic potency and exact kinetic mechanisms of DHTAL. Recent studies utilizing DHTAL as a scaffold for diaryl azo derivatives have demonstrated remarkable non-competitive enzyme inhibition, particularly against α-glucosidase, outperforming standard reference drugs like acarbose 3.
This protocol is designed to isolate the direct inhibitory effect of DHTAL on target enzymes while ruling out false positives caused by compound aggregation.
Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) containing 0.01% Triton X-100. Causality: The inclusion of a non-ionic detergent prevents the spontaneous aggregation of the lipophilic DHTAL, ensuring that observed inhibition is due to specific molecular binding rather than non-specific sequestration.
Enzyme-Inhibitor Pre-incubation: Incubate 10 µL of the target enzyme (e.g., α-glucosidase, 0.5 U/mL) with 20 µL of DHTAL at varying concentrations (1–100 µM) for 15 minutes at 37°C. Causality: Because DHTAL forms covalent adducts, pre-incubation is mandatory to allow the time-dependent Michael addition to occur before the substrate is introduced.
Substrate Addition & Kinetic Tracking: Add 20 µL of the substrate (e.g., pNPG for α-glucosidase) and continuously monitor absorbance at 405 nm for 30 minutes.
Validation Check: The assay must include a vehicle control (DMSO < 1% final concentration) and a positive control (Acarbose). Validation criteria: The vehicle control must yield >95% baseline enzyme velocity, while the positive control must demonstrate dose-dependent suppression.
Dixon Plot Analysis: Plot the reciprocal of the reaction velocity (1/V) against inhibitor concentration. Intersecting lines on the x-axis confirm the non-competitive binding mode characteristic of DHTAL derivatives 3.
Table 1: In Vitro Bioactivity Profile of DHTAL Derivatives
Target / Assay
Biological Model
IC50 / MIC
Mechanism of Action
Enzyme Inhibition
α-Glucosidase (Purified)
15.70 µg/mL
Non-competitive binuclear site binding
Antifungal
Fusarium oxysporum
32.0 µg/mL
Thiol-binding / Membrane disruption
Anticancer
HeLa Cell Line
29.8 µM
Apoptosis via ER Stress / JNK Activation
In Vivo Efficacy: Navigating Biological Complexity
While in vitro data highlights intrinsic potency, in vivo studies introduce the variables of pharmacokinetics, metabolism, and off-target protein binding. In nature, DHTAL exists as the aglycone of gerberin , a phytoalexin produced by Gerbera hybrida to defend against obligate biotroph pathogens like powdery mildew 4.
Protocol 2: In Vivo Pathogen Challenge Model (Plant Bioassay)
Testing DHTAL in vivo using a plant model provides a physiologically relevant assessment of its antifungal capabilities, accounting for tissue penetration and metabolic stability.
Model Acclimatization: Cultivate susceptible Gerbera hybrida cultivars in a controlled greenhouse (22°C, 70% relative humidity) for 4 weeks. Causality: Stabilizing the environmental conditions prevents stress-induced auto-production of endogenous phytoalexins, establishing a clean baseline.
Formulation & Administration: Dissolve DHTAL in a 0.1% Tween-20 aqueous solution and spray to runoff on the adaxial leaf surfaces. Causality: The lipophilic nature of the leaf cuticle prevents the absorption of pure aqueous solutions; the surfactant is mandatory to facilitate epidermal penetration and mimic systemic bioavailability.
Pathogen Inoculation: 24 hours post-treatment, uniformly dust the leaves with powdery mildew conidia (Podosphaera spp.) using a settling tower. Causality: A 24-hour delay allows the compound to be absorbed and metabolized, testing the true in vivo half-life of the active pharmacophore.
Phenotypic Scoring (Validation): Evaluate disease severity at 14 days post-inoculation. Validation criteria: Mock-inoculated plants treated with DHTAL must show zero necrotic lesions (validating lack of phytotoxicity), while untreated, inoculated controls must exhibit >80% mycelial coverage (validating pathogen viability).
Bridging the Translational Gap
The transition from a sterile well-plate to a living organism often results in an "efficacy drop." For DHTAL, the highly reactive α,β-unsaturated lactone that makes it a potent in vitro inhibitor also makes it susceptible to in vivo sequestration.
Because DHTAL readily reacts with thiols, it can be prematurely neutralized by abundant off-target biological nucleophiles (such as glutathione in the liver or sap) before reaching the target site. Consequently, modern drug development focuses on optimizing the lipophilicity (log P) and utilizing prodrug strategies (like the naturally occurring glycoside, parasorboside) to protect the reactive lactone ring during systemic circulation 4.
Fig 2. Translational workflow from in vitro screening to in vivo validation.
Table 2: In Vitro vs. In Vivo Performance Comparison
Parameter
In Vitro Observation
In Vivo Observation
Core Translational Challenge
Target Affinity
High (Low µM IC50)
Moderate efficacy
Competition with off-target biological thiols (e.g., Glutathione).
Stability
Stable in buffer (pH 7.4)
Rapid metabolism
Susceptibility to enzymatic degradation or premature hydrolysis.
Bioavailability
100% (Direct exposure)
Variable
Poor membrane permeability requiring surfactant or prodrug formulation.
Conclusion
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a highly versatile bioactive scaffold. While in vitro assays demonstrate its exceptional potency as a covalent inhibitor via Michael addition, in vivo applications demand rigorous formulation to overcome metabolic degradation and off-target binding. By integrating the self-validating protocols outlined above, researchers can accurately map the pharmacokinetic profile of DHTAL derivatives and accelerate their translation into viable therapeutics and agrochemicals.
References
Application of centrifugal force to the extraction and separation of parasorboside and gerberin from Gerbera hybrida. ResearchGate. Available at: [Link]
Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one: Comprehensive Laboratory Disposal and Safety Protocol
Executive Summary
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHMP) is a functionalized δ-lactone utilized extensively in medicinal chemistry as a versatile building block and a core scaffold for novel antimicrobial and anticancer agents[1]. Because its α,β-unsaturated lactone system acts as a potent Michael acceptor capable of covalent interaction with nucleophilic residues in enzyme active sites[2], improper disposal poses significant environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical inactivation, and disposal of DHMP.
Physicochemical & Hazard Profile
Understanding the physical and chemical nature of DHMP is the first step in designing a robust disposal strategy. The table below summarizes the critical quantitative and qualitative data required for risk assessment.
Covalent binding to nucleophilic protein residues (Michael addition)[2]
Mechanistic Rationale: The Science of Inactivation
Causality & Trustworthiness: The biological activity of DHMP is intrinsically linked to its intact lactone ring. By subjecting the compound to 3, the lactone ring undergoes nucleophilic attack by hydroxide ions[4]. This irreversible ring-opening reaction converts the lipophilic, reactive lactone into a highly water-soluble, biologically inert carboxylate salt. This self-validating protocol ensures that even if secondary containment fails downstream, the environmental impact is neutralized.
Standard Operating Procedures (SOP): Disposal Workflows
Protocol A: Chemical Inactivation via Base Hydrolysis (For Solutions & Small Quantities)
Use Case: Benchtop waste, NMR samples, and aqueous reaction mixtures.
Hydrolysis Reaction Parameters
Parameter
Optimal Value
Mechanistic Purpose
Base Concentration
1.0 M NaOH
Provides necessary hydroxide excess for the BAC2 cleavage pathway.
Volumetric Ratio
1:5 (Waste:Base)
Prevents localized depletion of base during the reaction.
Incubation Time
2 Hours
Ensures >99% kinetic conversion to the inactive carboxylate salt.
Temperature
20-25°C (Ambient)
Avoids thermal degradation while maintaining an optimal reaction rate.
| Target Final pH | ~7.0 | Complies with standard facility aqueous waste discharge mandates. |
Step-by-Step Methodology:
Preparation: In a well-ventilated fume hood, equip appropriate PPE (nitrile gloves, lab coat, safety goggles).
Reagent Formulation: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in deionized water.
Controlled Addition: Slowly add the DHMP waste solution to the NaOH solution at a 1:5 volumetric ratio to ensure a vast molar excess of hydroxide ions.
Reaction Incubation: Stir the mixture continuously at room temperature for a minimum of 2 hours to guarantee complete lactone ring opening[4].
Neutralization: Carefully adjust the pH of the solution to ~7.0 using 1.0 M Hydrochloric acid (HCl). Monitor with pH test strips or a calibrated probe.
Final Disposal: Transfer the inactivated, neutralized solution to the designated aqueous chemical waste carboy.
Protocol B: Direct Segregation (For Bulk Solid Waste)
Use Case: Expired bulk powder, contaminated silica gel, or unrecoverable reaction solids.
Step-by-Step Methodology:
Collection: Sweep or transfer solid DHMP waste into a sealable, puncture-resistant high-density polyethylene (HDPE) container.
Segregation: Do not mix with halogenated waste streams to prevent the formation of highly toxic byproducts during thermal destruction.
Manifesting: Transfer to the facility's hazardous waste management team for high-temperature incineration (>1000°C), ensuring complete thermal decomposition of the heterocyclic ring.
Process Visualization
Fig 1: Disposal decision tree and chemical inactivation pathway for DHMP.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent exposure:
Isolation: Evacuate non-essential personnel from the immediate spill area.
Containment: For solid spills, gently cover with damp paper towels to prevent aerosolization of the powder. For liquid spills, surround and absorb with an inert absorbent (e.g., vermiculite or diatomaceous earth).
In Situ Neutralization: Spray the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to initiate localized ring-opening of residual molecules.
Cleanup: Collect all absorbed material using non-sparking tools and place it into a designated solid hazardous waste container (Follow Protocol B).
Final Wash: Wash the surface thoroughly with soap and water, followed by a 70% ethanol wipe down to remove any remaining organic residue.
References
BenchChem Technical Support Team. "5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 33177-29-6) Properties and Biological Activity." BenchChem. Available at: 1
Smolecule. "Compound Identification and General Information: 6-methyl-5,6-dihydro-2H-pyran-2-one." Smolecule. Available at: 2
Gómez-Bombarelli, R., et al. "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." ResearchGate. Available at: 3